TH-Z827
Description
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Properties
Molecular Formula |
C30H38N6O |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H38N6O/c1-20-7-3-8-21-9-4-12-26(27(20)21)35-16-6-11-25-28(35)32-30(37-19-24-10-5-15-34(24)2)33-29(25)36-22-13-14-23(36)18-31-17-22/h3-4,7-9,12,22-24,31H,5-6,10-11,13-19H2,1-2H3/t22?,23?,24-/m0/s1 |
InChI Key |
XRXYOSBLAMZIMR-VHYCJAOWSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCCC4=C3N=C(N=C4N5C6CCC5CNC6)OC[C@@H]7CCCN7C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCCC4=C3N=C(N=C4N5C6CCC5CNC6)OCC7CCCN7C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Selective Inhibition of KRAS(G12D) by TH-Z827
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation. It details the inhibitor's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Core Mechanism of this compound
This compound is a potent and selective inhibitor that targets the KRAS(G12D) mutant protein. Its mechanism of action is centered on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction occurs within an induced-fit pocket in the switch-II region of KRAS. A key feature of this compound and its analogs is the presence of a piperazine moiety, which facilitates the formation of this crucial salt bridge.
Notably, structural and biochemical studies have revealed that this compound can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS(G12D)[1]. This is a distinguishing feature compared to some other KRAS inhibitors that preferentially target the inactive state. By binding to KRAS(G12D), this compound disrupts the interaction between KRAS and its downstream effector proteins, such as CRAF, thereby inhibiting the activation of oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs from various biochemical and cellular assays.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Assay Type | Target | IC50 (μM) | Reference |
| This compound | SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 2.4 | [2][3][4] |
| This compound | SOS-catalyzed Nucleotide Exchange | KRAS(G12C) | 20 | [5] |
| This compound | Split-Luciferase Reporter | KRAS(G12D)-CRAF Interaction | 42 | [4][5][6] |
| This compound | Cell Proliferation | PANC-1 (KRAS G12D) | 4.4 | [4] |
| This compound | Cell Proliferation | Panc 04.03 (KRAS G12D) | 4.7 | [4] |
| TH-Z835 | SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 1.6 |
Table 2: Thermodynamic Parameters of Binding to GDP-Bound KRAS(G12D) via Isothermal Titration Calorimetry (ITC)
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| This compound | -7.2 | 2.5 | -9.7 | [7] |
| TH-Z835 | -7.8 | 2.3 | -10.1 | [7] |
| TH-Z837 | -7.0 | 2.1 | -9.1 | [7] |
Signaling Pathways
The KRAS(G12D) mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and survival[1][8][9]. This compound, by inhibiting KRAS(G12D), leads to a reduction in the phosphorylation of key downstream proteins like ERK and AKT in KRAS(G12D) mutant cancer cell lines[4].
Caption: KRAS(G12D) Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.
Caption: Workflow for the SOS-catalyzed Nucleotide Exchange Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of KRAS(G12D) protein loaded with a fluorescent GDP analog, such as BODIPY-GDP.
-
Prepare solutions of SOS1 catalytic domain (SOScat), unlabeled GTP, and the inhibitor this compound in a suitable assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
-
Incubation:
-
In a 384-well plate, add KRAS(G12D)-BODIPY-GDP to each well.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Exchange:
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence signal (e.g., using a plate reader with appropriate excitation and emission wavelengths for BODIPY) over time. The displacement of BODIPY-GDP by unlabeled GTP results in a decrease in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Express and purify KRAS(G12D) protein.
-
Prepare a concentrated solution of this compound.
-
Crucially, both the protein and the inhibitor solutions must be in identical, extensively dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution. Degas both solutions prior to the experiment.
-
-
ITC Experiment Setup:
-
Load the KRAS(G12D) protein solution (e.g., 21.5 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 800 µM) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of this compound into the sample cell containing KRAS(G12D).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Cell Culture:
-
Culture KRAS(G12D) mutant pancreatic cancer cell lines (e.g., PANC-1, Panc 04.03) in appropriate media (e.g., DMEM with 10% FBS) and conditions (37°C, 5% CO2).
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well and incubate for a period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
-
Data Acquisition:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This cell-based assay measures the inhibitory effect of a compound on the protein-protein interaction between KRAS and its effector, CRAF.
Protocol:
-
Plasmid Construction and Transfection:
-
Construct expression vectors where KRAS(G12D) is fused to one fragment of a split-luciferase enzyme (e.g., N-luc) and the RAS-binding domain (RBD) of CRAF is fused to the complementary fragment (e.g., C-luc).
-
Co-transfect these constructs into a suitable cell line, such as HEK293T. An inducible expression system (e.g., doxycycline-inducible) can be used for controlled expression.
-
-
Cell Lysis and Inhibitor Treatment:
-
After inducing protein expression, lyse the cells.
-
Incubate the cell lysates with various concentrations of this compound or a vehicle control.
-
-
Luminescence Measurement:
-
Add the luciferase substrate (luciferin) to the lysates.
-
Measure the luminescence signal using a luminometer. The interaction between KRAS and CRAF brings the two luciferase fragments into proximity, reconstituting the active enzyme and generating a light signal.
-
-
Data Analysis:
-
Normalize the luminescence signals to the vehicle-treated control.
-
Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for the disruption of the KRAS-CRAF interaction.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for KRAS(G12D)-driven cancers. Its unique mechanism of forming a salt bridge with the mutant Asp12 residue allows for potent and selective inhibition of both the GDP- and GTP-bound forms of the oncoprotein. The comprehensive biochemical and cellular characterization of this compound, as detailed in this guide, provides a solid foundation for its further preclinical and clinical development. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of KRAS-targeted drug discovery.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity of TH-Z827 to KRAS(G12D)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of TH-Z827, a selective inhibitor of the KRAS(G12D) mutant protein. This document details the quantitative binding data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Functional Inhibition
This compound is a mutant-selective inhibitor that demonstrates a specific and potent interaction with the KRAS(G12D) protein. Its binding and functional inhibition have been characterized through various biochemical and cellular assays. The quantitative data from these assessments are summarized below.
| Assay Type | Parameter | Value (µM) | Target/System | Nucleotide State | Reference |
| SOS-catalyzed Nucleotide Exchange | IC₅₀ | 2.4 | KRAS(G12D) | GDP | [1] |
| KRAS-CRAF Interaction | IC₅₀ | 42 | KRAS(G12D)-CRAF | Not Specified | [1][2] |
| Cell Proliferation (PANC-1) | IC₅₀ | 4.4 | Pancreatic Cancer Cell Line | Endogenous | [2] |
| Cell Proliferation (Panc 04.03) | IC₅₀ | 4.7 | Pancreatic Cancer Cell Line | Endogenous | [2] |
Notably, isothermal titration calorimetry (ITC) assays have confirmed that this compound does not exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant, highlighting its selectivity for the G12D mutation.[1] The thermodynamic parameters for the binding of this compound to GDP-bound KRAS(G12D) have been determined, indicating a favorable binding event driven by entropic changes.[3]
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its inhibitory effect by forming a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[4][5] This interaction locks the KRAS(G12D) protein in an inactive state, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, treatment with this compound has been shown to reduce the phosphorylation levels of ERK (pERK) and AKT (pAKT) in KRAS(G12D)-mutant pancreatic cancer cell lines, confirming the inhibition of the MAPK and PI3K/mTOR signaling pathways.[2]
References
Downstream Signaling Effects of TH-Z827 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-Z827 is a potent and selective inhibitor of the KRAS(G12D) mutant, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This technical guide provides an in-depth overview of the downstream signaling consequences of this compound treatment. By directly targeting the KRAS(G12D) protein, this compound effectively abrogates its interaction with downstream effectors, leading to the suppression of key oncogenic signaling pathways. This guide will detail the molecular mechanism of this compound, its impact on the MAPK and PI3K/AKT signaling cascades, and provide comprehensive experimental protocols for assessing these effects.
Introduction
The KRAS proto-oncogene is a critical regulator of cellular signal transduction. Mutations in KRAS, particularly at codon 12, are among the most common alterations in human cancers, leading to constitutive activation of the protein and aberrant downstream signaling. The G12D mutation is one of the most frequent KRAS alterations and has been historically challenging to target therapeutically. This compound has emerged as a promising small molecule inhibitor that selectively binds to the KRAS(G12D) mutant protein. This guide elucidates the downstream molecular consequences of this inhibition.
Mechanism of Action of this compound
This compound is a mutant-selective inhibitor that targets the KRAS(G12D) protein. It exerts its inhibitory effect by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, a key component of the MAPK pathway.[1] This disruption is crucial as the KRAS-CRAF interaction is a pivotal step in the activation of the MAPK signaling cascade. Isothermal Titration Calorimetry (ITC) assays have demonstrated that this compound does not exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant, highlighting its selectivity.[2][3]
Downstream Signaling Pathways Affected by this compound
Treatment with this compound leads to a significant reduction in the activity of two major signaling pathways that are critical for cancer cell proliferation and survival: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon activation by upstream signals, KRAS binds to and activates RAF kinases (such as CRAF), which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.
By preventing the interaction between KRAS(G12D) and CRAF, this compound effectively halts the activation of this cascade.[1] This leads to a dose-dependent decrease in the phosphorylation of ERK (pERK), a key marker of pathway activity.[2][3]
Attenuation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Activated KRAS can indirectly lead to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a range of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.
Treatment with this compound has been shown to reduce the levels of phosphorylated AKT (pAKT), indicating a dampening of the PI3K/AKT/mTOR pathway activity.[2][3]
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified in various assays, providing a clear picture of its potency and selectivity.
| Parameter | Value | Assay | Notes |
| IC50 for KRAS(G12D) inhibition | 2.4 μM | SOS-catalyzed nucleotide exchange assay | Measures the inhibition of GDP/GTP exchange on KRAS(G12D).[2][3] |
| IC50 for KRAS(G12D)-CRAF interaction | 42 μM | Split-luciferase reporter assay | Measures the disruption of the interaction between KRAS(G12D) and CRAF.[1] |
| Anti-proliferative IC50 (PANC-1 cells) | 4.4 μM | Cell proliferation assay (e.g., MTT) | PANC-1 is a pancreatic cancer cell line with a KRAS(G12D) mutation.[2] |
| Anti-proliferative IC50 (Panc 04.03 cells) | 4.7 μM | Cell proliferation assay (e.g., MTT) | Panc 04.03 is a pancreatic cancer cell line with a KRAS(G12D) mutation.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.
SOS-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, which is a critical step in its activation.
Principle: The exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP on KRAS is catalyzed by the guanine nucleotide exchange factor SOS1. The dissociation of the fluorescent GDP from KRAS leads to a change in fluorescence, which can be monitored over time.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, 1% DMSO).
-
Reconstitute purified KRAS(G12D) protein and load with BODIPY-GDP.
-
Reconstitute purified SOS1 protein.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Prepare a solution of unlabeled GTP.
-
-
Assay Procedure:
-
In a 384-well plate, add the BODIPY-GDP-loaded KRAS(G12D) protein.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding a mixture of SOS1 and unlabeled GTP.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the nucleotide exchange reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of this compound to KRAS proteins.
Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (KRAS), and the heat released or absorbed is measured.
Protocol:
-
Sample Preparation:
-
Express and purify KRAS(G12D), KRAS(WT), and KRAS(G12C) proteins.
-
Prepare a concentrated solution of this compound.
-
Dialyze both the protein and the inhibitor in the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
As a control, titrate the inhibitor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection and subtract the heat of dilution.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blotting for pERK and pAKT
This technique is used to quantify the levels of phosphorylated ERK and AKT, which are indicators of MAPK and PI3K/AKT pathway activity, respectively.
Protocol:
-
Cell Culture and Treatment:
-
Plate KRAS(G12D) mutant cancer cells (e.g., PANC-1, Panc 04.03) and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204) and pAKT (Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for loading differences, strip the membrane and re-probe with antibodies for total ERK and total AKT, or a housekeeping protein like GAPDH or β-actin.
-
Calculate the ratio of pERK/total ERK and pAKT/total AKT for each treatment condition.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Signaling Impact of this compound
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits KRAS(G12D), blocking MAPK and PI3K/AKT pathways.
Caption: Workflow for Western blot analysis of pERK and pAKT levels.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS(G12D)-mutant cancers. Its ability to selectively inhibit the oncogenic KRAS(G12D) protein leads to the effective suppression of the MAPK and PI3K/AKT signaling pathways, which are fundamental drivers of tumor growth and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the downstream effects of this compound and other KRAS inhibitors, facilitating further drug development and a deeper understanding of KRAS-driven oncogenesis.
References
TH-Z827: A Technical Guide to its Role in Selective KRAS(G12D) and MAPK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TH-Z827, a potent and selective inhibitor of the KRAS(G12D) mutant, a critical oncogenic driver in various cancers. This compound operates through a unique mechanism, forming a salt bridge with the aspartate-12 residue of the mutant KRAS protein. This interaction effectively disrupts downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. This guide will detail the mechanism of action of this compound, present its inhibitory and anti-proliferative activities through comprehensive data tables, and provide detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's function and evaluation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The constitutive activation of KRAS(G12D) leads to the uncontrolled proliferation and survival of cancer cells, primarily through the persistent activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades. The development of direct inhibitors against mutant KRAS has been a long-standing challenge in oncology. This compound has emerged as a promising non-covalent inhibitor that selectively targets the KRAS(G12D) mutant.
Mechanism of Action of this compound
This compound is a bicyclic compound designed to selectively bind to the KRAS(G12D) mutant. Its mechanism of action is centered on the formation of a salt bridge between the piperazine moiety of the inhibitor and the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction induces a conformational change in the switch-II pocket of KRAS(G12D), disrupting its ability to interact with downstream effectors, such as CRAF. By preventing the KRAS(G12D)-CRAF interaction, this compound effectively blocks the activation of the MAPK signaling pathway, leading to a reduction in the phosphorylation of ERK (pERK), a key downstream kinase in this cascade.[1][2][3] This ultimately results in the inhibition of cancer cell proliferation and survival.[4][5]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Interaction | Assay Type | IC50 Value (μM) | Reference |
| KRAS(G12D) Nucleotide Exchange | SOS-catalyzed nucleotide exchange | 2.4 | [4][5][6] |
| KRAS(G12C) Nucleotide Exchange | SOS-catalyzed nucleotide exchange | 20 | [5][6] |
| KRAS(G12D)-CRAF Interaction | Split-luciferase reporter | 42 | [4][6][7] |
Table 2: Anti-proliferative Activity of this compound in KRAS(G12D) Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
| PANC-1 | Pancreatic Cancer | 4.4 | [4][5][7] |
| Panc 04.03 | Pancreatic Cancer | 4.7 | [4][5][7] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Inhibition of the MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
The Impact of TH-Z827 on pERK and pAKT Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z827 is a selective inhibitor targeting the KRAS(G12D) mutation, a prevalent oncogenic driver in various cancers, notably pancreatic cancer. The KRAS protein is a critical node in intracellular signaling, and its mutated, constitutively active form leads to the aberrant activation of downstream pathways crucial for cell proliferation, survival, and differentiation. Two of the most significant of these cascades are the MAPK/ERK and the PI3K/AKT/mTOR pathways. This technical guide provides an in-depth analysis of the effects of this compound on the phosphorylation status of key mediators in these pathways, specifically ERK (extracellular signal-regulated kinase) and AKT (protein kinase B), also known as pERK and pAKT, respectively.
Core Mechanism of Action of this compound
This compound functions as a mutant-selective inhibitor of KRAS(G12D)[1]. It has been demonstrated to reduce the levels of both phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in pancreatic cancer cell lines harboring the KRAS G12D mutation, such as PANC-1 and Panc 04.03[1]. This inhibitory action on phosphorylation confirms that this compound effectively curtails the activation of the MAPK and PI3K/mTOR signaling pathways downstream of the mutated KRAS(G12D) protein[1]. The ability of this compound to block the interaction between KRAS(G12D) and its effector protein CRAF is a key aspect of its mechanism[1].
Effect of this compound on pERK and pAKT Levels: Qualitative Summary
| Cell Line | KRAS Mutation | Effect on pERK Levels | Effect on pAKT Levels | Reference |
| PANC-1 | G12D | Reduced | Reduced | [1] |
| Panc 04.03 | G12D | Reduced | Reduced | [1] |
Experimental Protocols
The following is a detailed, representative methodology for assessing the impact of this compound on pERK and pAKT levels via Western blotting, based on standard protocols.
Western Blot Analysis of pERK and pAKT
1. Cell Culture and Treatment:
-
Culture KRAS G12D mutant pancreatic cancer cells (e.g., PANC-1, Panc 04.03) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Collect the cell lysates and centrifuge at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of pERK and pAKT to their respective total protein levels to determine the relative inhibition.
Visualizations
Signaling Pathways
References
An In-depth Technical Guide on the Salt Bridge Formation of TH-Z827 with KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions between the selective KRAS G12D inhibitor, TH-Z827, and its target protein. A central focus is the critical salt bridge formation that drives its inhibitory activity. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for professionals in oncology research and drug development.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The glycine-to-aspartic acid substitution at codon 12 (G12D) is one of the most prevalent and oncogenic KRAS mutations. This compound has emerged as a potent and selective inhibitor of KRAS G12D. Its mechanism of action is distinguished by the formation of a salt bridge with the mutant aspartic acid residue at position 12 (Asp12), a feature confirmed by crystallographic studies.[1][2] This interaction is crucial for its high-affinity binding and inhibitory function, effectively locking the oncoprotein in an inactive state.
Data Presentation
The following table summarizes the key quantitative data for the interaction of this compound with the KRAS G12D protein.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 2.4 µM | SOS-catalyzed nucleotide exchange assay (KRAS G12D) | [1] |
| IC50 | 20 µM | SOS-catalyzed nucleotide exchange assay (KRAS G12C) | [1] |
| IC50 | 42 µM | Split-luciferase reporter assay (KRAS G12D-CRAF interaction) | [1] |
| IC50 (Cell Proliferation) | 4.4 µM | PANC-1 (pancreatic cancer cell line with KRAS G12D) | [1] |
| IC50 (Cell Proliferation) | 4.7 µM | Panc 04.03 (pancreatic cancer cell line with KRAS G12D) | [1] |
| Binding Affinity (ITC) | Measurable binding to KRAS G12D (GDP and GMPPNP-bound) | Isothermal Titration Calorimetry | [1] |
| Binding Affinity (ITC) | No measurable binding | KRAS WT or KRAS G12C (GDP and GMPPNP-bound) | [1] |
| Thermodynamic Parameters (ITC with GDP-bound KRAS G12D) | [2] | ||
| ΔG | - | [2] | |
| ΔH | Unfavorable change compared to parent compound | [2] | |
| -TΔS | Favorable change compared to parent compound | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to KRAS G12D.
Materials:
-
Purified, recombinant KRAS G12D protein (GDP-bound)
-
This compound compound
-
ITC instrument (e.g., MicroCal)
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the purified KRAS G12D protein against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Titration:
-
Perform a series of injections of the this compound solution into the sample cell containing the KRAS G12D protein.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat of binding for each injection.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
SOS-Catalyzed Nucleotide Exchange Assay
Objective: To measure the inhibitory activity of this compound on the exchange of nucleotides on KRAS G12D, which is facilitated by the Guanine Nucleotide Exchange Factor (GEF) Son of Sevenless (SOS).
Materials:
-
Purified, recombinant KRAS G12D and KRAS G12C proteins
-
Purified, recombinant SOS protein (catalytic domain)
-
Fluorescently labeled GDP analog (e.g., mant-dGDP) or GTP analog
-
Unlabeled GDP and GTP
-
This compound compound
-
Assay buffer
-
Fluorescence plate reader
Protocol:
-
Protein Loading:
-
Incubate KRAS G12D or KRAS G12C with a fluorescently labeled GDP analog to load the protein.
-
-
Inhibitor Incubation:
-
In a multi-well plate, incubate the fluorescently labeled GDP-loaded KRAS protein with varying concentrations of this compound.
-
-
Initiation of Exchange Reaction:
-
Initiate the nucleotide exchange by adding a mixture of unlabeled GTP and the SOS protein.
-
-
Fluorescence Measurement:
-
Monitor the decrease in fluorescence over time as the fluorescently labeled GDP is displaced by the unlabeled GTP.
-
-
Data Analysis:
-
Calculate the initial rates of nucleotide exchange at each inhibitor concentration.
-
Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Split-Luciferase Reporter Assay for KRAS-CRAF Interaction
Objective: To assess the ability of this compound to disrupt the interaction between KRAS G12D and its downstream effector protein, CRAF.
Materials:
-
HEK 293T cells
-
Expression vectors for full-length KRAS (fused to N-terminal luciferase) and a truncated CRAF variant (residues 50-220, fused to C-terminal luciferase) under a doxycycline-inducible promoter.[1]
-
Doxycycline
-
This compound compound
-
Luciferin substrate
-
Lysis buffer
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect HEK 293T cells with the KRAS-N-luciferase and CRAF-C-luciferase expression vectors.
-
-
Induction of Protein Expression:
-
Treat the cells with doxycycline to induce the expression of the fusion proteins.[1]
-
-
Cell Lysis:
-
Lyse the cells to release the cellular contents, including the expressed fusion proteins.
-
-
Inhibitor Treatment:
-
Incubate the cell lysates with varying concentrations of this compound.
-
-
Luminescence Measurement:
-
Add the luciferin substrate to the lysates.
-
Measure the luminescence signal, which is generated upon the interaction of KRAS and CRAF, leading to the reconstitution of the luciferase enzyme.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the disruption of the KRAS-CRAF interaction.[1]
-
Visualizations
KRAS-RAF-MEK-ERK Signaling Pathway
The binding of this compound to KRAS G12D inhibits the downstream MAPK signaling pathway.
Caption: The KRAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound.
This compound Salt Bridge Formation with KRAS G12D
The co-crystal structure of this compound in complex with KRAS G12D (PDB ID: 7EWA) reveals the key salt bridge interaction.[1][2]
Caption: Salt bridge formation between the piperazine moiety of this compound and Asp12 of KRAS G12D.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates the logical flow of experiments to characterize the activity of this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for TH-Z827 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z827 is a potent and selective small molecule inhibitor of the Kirsten Rat Sarcoma (KRAS) G12D mutant protein. The KRAS G12D mutation is a key driver in a significant portion of human cancers, particularly pancreatic ductal adenocarcinoma, and has historically been a challenging target for therapeutic intervention.[1] this compound functions by forming a salt bridge with the aspartate-12 residue of the mutant KRAS protein, locking it in an inactive state.[2] This specific interaction prevents downstream signaling through critical oncogenic pathways, leading to an anti-proliferative effect in KRAS(G12D)-mutant cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound selectively binds to the KRAS(G12D) mutant protein, disrupting its interaction with guanine nucleotide exchange factors (GEFs) and downstream effectors such as RAF.[2][4] This inhibition leads to the downregulation of the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathways.[3] The suppression of these pathways results in decreased cell proliferation, induction of apoptosis, and a reduction in colony formation in KRAS(G12D)-mutant cancer cells.[2][3]
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound.
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative IC50 | PANC-1 (KRAS G12D) | 4.4 µM | [3] |
| Panc 04.03 (KRAS G12D) | 4.7 µM | [3] | |
| KRAS(G12D)-CRAF Interaction IC50 | Biochemical Assay | 42 µM | [3] |
| SOS-catalyzed Nucleotide Exchange IC50 | KRAS(G12D) | 2.4 µM | [3] |
| KRAS(G12C) | 20 µM | [4] |
Experimental Protocols
General Cell Culture
Recommended Cell Lines:
-
PANC-1: Human pancreatic adenocarcinoma, KRAS G12D mutant.
-
Panc 04.03: Human pancreatic adenocarcinoma, KRAS G12D mutant.[3]
-
KRAS Wild-Type Cell Line (e.g., BxPC-3): As a negative control for selectivity.
Culture Conditions for PANC-1:
-
Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Temperature: 37°C
-
Atmosphere: 5% CO2
Culture Conditions for Panc 04.03:
-
Medium: RPMI-1640 Medium supplemented with 15% FBS, 20 Units/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[3]
-
Temperature: 37°C
-
Atmosphere: 5% CO2
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
KRAS G12D mutant (PANC-1, Panc 04.03) and KRAS wild-type cells.
-
Complete culture medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well clear flat-bottom microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[2]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of key proteins in the MAPK and PI3K/AKT signaling pathways.
Materials:
-
PANC-1 or Panc 04.03 cells.
-
6-well plates.
-
This compound stock solution.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (see table below).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Recommended Primary Antibodies:
| Antibody | Company | Catalog # (Example) | Dilution |
| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 | 1:1000 |
| ERK1/2 | Cell Signaling Technology | 4695 | 1:1000 |
| Phospho-AKT (Ser473) | Cell Signaling Technology | 4060 | 1:1000 |
| AKT | Cell Signaling Technology | 4691 | 1:1000 |
| KRAS(G12D) | Cell Signaling Technology | 14429 | 1:1000 |
| β-Actin or GAPDH | (Various) | (Various) | 1:5000 |
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1x, 5x, 10x IC50) and a vehicle control for a specified time (e.g., 6, 24, or 48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (β-Actin or GAPDH).
-
Protocol 3: Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
PANC-1 or Panc 04.03 cells.
-
6-well plates.
-
Complete culture medium.
-
This compound stock solution.
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde).
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.[5]
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 5x IC50) and a vehicle control.
-
Incubate the plates at 37°C, 5% CO2 for 10-14 days, or until visible colonies form in the control wells.
-
Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)
-
References
- 1. KRAS inhibition reverses chemotherapy resistance promoted by therapy-induced senescence-like in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Cellosaurus cell line Panc 04.03 (CVCL_1636) [cellosaurus.org]
- 5. Adaptive and reversible resistance to Kras inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of TH-Z827 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation, in preclinical mouse models. The following protocols are based on published efficacy studies and are intended to guide the design and execution of similar experiments.
Introduction
This compound is a small molecule inhibitor that specifically targets the KRAS(G12D) mutation, a key driver in various cancers, including pancreatic cancer. By binding to the mutant KRAS(G12D) protein, this compound blocks its interaction with downstream effectors, thereby inhibiting critical oncogenic signaling pathways such as the MAPK and PI3K/mTOR pathways. In vivo studies have demonstrated its potential to reduce tumor growth in mouse models.
Mechanism of Action: KRAS(G12D) Signaling Inhibition
This compound exerts its anti-tumor effects by disrupting the constitutively active signaling cascade initiated by the KRAS(G12D) mutation. This leads to a reduction in the phosphorylation of key downstream proteins like ERK and AKT, ultimately inhibiting tumor cell proliferation and survival.
Caption: this compound inhibits the KRAS(G12D) signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of pancreatic cancer.
Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Mouse Model | Tumor Cell Line | Treatment Group | Dose (mg/kg) | Administration Route | Outcome |
| BALB/c nude | Panc 04.03 | This compound | 10 | Intraperitoneal (IP) | Significant reduction in tumor volume |
| BALB/c nude | Panc 04.03 | This compound | 30 | Intraperitoneal (IP) | Dose-dependent, significant reduction in tumor volume |
| C57BL/6 | KPC | This compound | 10 | Intraperitoneal (IP) | Anti-tumor effect observed |
Table 2: Observed Effects and Toxicity
| Dose (mg/kg) | Mouse Model | Observed Effects | Notes |
| 10 | BALB/c nude, C57BL/6 | Reduction in tumor growth. | Well-tolerated. |
| 30 | BALB/c nude | Significant reduction in tumor volume. | Observed weight loss, suggesting potential off-target effects.[1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mice based on published literature.
Protocol 1: Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol describes a typical efficacy study using a human pancreatic cancer cell line xenografted into immunodeficient mice.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Materials:
-
This compound
-
Vehicle for administration (Note: The specific vehicle used for in vivo dosing of this compound is not explicitly stated in the available literature. Researchers should perform solubility and stability tests to determine a suitable vehicle, such as a solution of DMSO, Tween 80, and saline. )
-
BALB/c nude mice (female, 6-8 weeks old)
-
Panc 04.03 human pancreatic cancer cells
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture and Implantation:
-
Culture Panc 04.03 cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in sterile PBS, optionally with Matrigel, at a concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c nude mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of approximately 70-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation of Dosing Solution:
-
Prepare the dosing solutions of this compound at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).
-
The vehicle control should be prepared in the same manner without the addition of this compound.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice via intraperitoneal (IP) injection.
-
The dosing schedule should be maintained consistently throughout the study (e.g., once daily). One study reported a treatment duration from day 38 to day 62 post-cell inoculation.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily. Note any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a set treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as Western blotting to assess the levels of pERK and pAKT, to confirm target engagement.
-
Protocol 2: Study in a Syngeneic Mouse Model
This protocol is for evaluating this compound in an immunocompetent mouse model, which is crucial for studying the interplay with the immune system.
Materials:
-
This compound
-
Vehicle for administration
-
C57BL/6 mice
-
KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) tumor cells
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Implantation:
-
Subcutaneously inject KPC cells into the flank of C57BL/6 mice.
-
-
Treatment and Monitoring:
-
Follow the same procedures for tumor growth monitoring, group randomization, dosing solution preparation, drug administration, and monitoring as described in Protocol 1.
-
This model can also be used to evaluate combination therapies, for example, with immune checkpoint inhibitors like anti-PD-1 antibodies.
-
Safety and Toxicology
In preclinical studies, a dose of 30 mg/kg of this compound administered intraperitoneally was associated with weight loss in mice, suggesting potential off-target effects or toxicity at this dose.[1] It is recommended to start with lower doses and carefully monitor the animals for any signs of adverse effects. A thorough toxicology study has not been detailed in the available literature.
Conclusion
This compound has demonstrated promising anti-tumor activity in preclinical mouse models of KRAS(G12D)-mutant pancreatic cancer. The provided protocols offer a framework for conducting in vivo efficacy studies. Careful consideration of the dose, administration route, and animal model is essential for obtaining robust and reproducible results. Further investigation into the optimal dosing schedule, formulation, and potential combination therapies is warranted to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Cell Viability Assays with TH-Z827, a KRAS(G12D) Inhibitor
These application notes provide detailed protocols for assessing the effect of TH-Z827, a mutant-selective inhibitor of KRAS(G12D), on cell viability using two common assays: MTT and CellTiter-Glo. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction to this compound
This compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a key driver in various cancers, including pancreatic cancer.[1][2][3] It exerts its anti-proliferative effects by blocking the interaction of KRAS(G12D) with its downstream effectors, thereby inhibiting critical signaling pathways like MAPK and PI3K/mTOR.[1][2][3] Understanding the impact of this compound on the viability of cancer cells harboring the KRAS(G12D) mutation is crucial for its preclinical and clinical development.
Data Summary
The following table summarizes the reported anti-proliferative activity of this compound in cancer cell lines with the KRAS(G12D) mutation.
| Cell Line | Cancer Type | IC50 (µM) | Downstream Signaling Inhibition | Reference |
| PANC-1 | Pancreatic Cancer | 4.4 | pERK, pAKT | [1][2] |
| Panc 04.03 | Pancreatic Cancer | 4.7 | pERK, pAKT | [1][2] |
Signaling Pathway of KRAS(G12D) and Inhibition by this compound
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for this compound.
Caption: KRAS(G12D) signaling pathway and its inhibition by this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[5]
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down or by using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[8]
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates (white or black)
-
Luminometer
Caption: Workflow for the CellTiter-Glo® cell viability assay.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Interpretation and Considerations
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value for this compound can be determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Assay Choice: The MTT assay is a cost-effective method but can be affected by the metabolic state of the cells and compounds that interfere with cellular redox potential. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol, but the reagents are more expensive.[8]
-
Controls: It is essential to include appropriate controls in each experiment, including untreated cells, vehicle-treated cells, and background controls (medium only).
-
Cell Line Specificity: The anti-proliferative effect of this compound is expected to be most pronounced in cell lines harboring the KRAS(G12D) mutation. Testing on KRAS wild-type or other mutant cell lines can confirm its selectivity.[2]
By following these detailed protocols, researchers can accurately and reliably assess the impact of this compound on cell viability, providing valuable data for the characterization of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Application Note: Isothermal Titration Calorimetry (ITC) Protocol for Characterizing the Binding of TH-Z827 to KRAS(G12D)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras family of small GTPases, particularly KRAS, are critical transducers in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being highly prevalent and oncogenic. TH-Z827 is a potent and selective inhibitor that targets the KRAS(G12D) mutant.[1][2] Its mechanism of action involves blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, by forming a salt bridge with the aspartate residue at position 12 (Asp12).[1][2][3][4] This inhibition effectively prevents the activation of the MAPK and PI3K/mTOR signaling pathways.[1][4][5]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a biomolecular binding event.[6][7] It allows for the label-free determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[6][8] This application note provides a detailed protocol for using ITC to characterize the binding of this compound to its target protein, KRAS(G12D).
This compound Mechanism of Action
This compound selectively binds to the KRAS(G12D) mutant, exploiting the unique chemical properties of the Asp12 residue. This interaction sterically hinders the binding of effector proteins like RAF, thereby inhibiting downstream signaling cascades responsible for tumor cell growth and survival.
Materials and Reagents
| Material/Reagent | Specifications |
| Protein | Purified recombinant human KRAS(G12D) (aa 1-185), >95% purity |
| Inhibitor | This compound, >98% purity |
| ITC Buffer | 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP |
| Solvent | Dimethyl sulfoxide (DMSO), anhydrous, if required for inhibitor |
| Equipment | Isothermal Titration Calorimeter (e.g., Malvern PEAQ-ITC) |
| Consumables | Pipette tips, microcentrifuge tubes |
Experimental Protocol
This protocol is based on published data and general best practices for ITC.[2][6][9][10]
Sample Preparation
Accurate sample preparation is critical for high-quality ITC data. The buffer for both the protein and the ligand must be identical to minimize buffer mismatch effects that can obscure the true binding heat.[8][9]
-
Buffer Preparation: Prepare the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Vacuum filter and degas the buffer thoroughly to prevent bubble formation in the calorimeter. TCEP is recommended as a reducing agent over DTT.[8][9]
-
Protein Preparation (Macromolecule):
-
Dialyze the purified KRAS(G12D) protein against 2-4 L of the ITC buffer overnight at 4°C. Perform at least two buffer changes.
-
Retain the final dialysis buffer (dialysate) for preparing the ligand solution. This is the most effective way to achieve a perfect buffer match.[11][12]
-
After dialysis, determine the final protein concentration using a reliable method (e.g., A280 measurement).
-
Centrifuge the protein solution (e.g., at 14,000 x g for 10 minutes at 4°C) to remove any potential aggregates before loading into the ITC cell.[8]
-
-
Ligand Preparation (this compound):
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution to the final desired concentration using the dialysate from the protein preparation.
-
Crucially, ensure the final percentage of DMSO in the ligand solution is precisely matched in the protein solution. For example, if the final ligand solution contains 5% DMSO, add the same volume of DMSO to the protein solution to achieve a final concentration of 5%.[8][9]
-
ITC Experiment Setup and Titration
-
Instrument Cleaning: Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions to remove any contaminants from previous runs.[6][13]
-
Loading Samples:
-
Sample Cell: Carefully load the KRAS(G12D) protein solution into the sample cell, avoiding the introduction of bubbles.
-
Syringe: Load the this compound ligand solution into the injection syringe.
-
-
Experimental Parameters: Set up the instrument with the parameters outlined in the table below. An initial small injection is recommended to remove any ligand that may have diffused from the syringe tip into the cell during equilibration.[6]
| Parameter | Recommended Value | Purpose |
| Cell Concentration (KRAS G12D) | 20-25 µM | Based on published successful experiments.[2][10] |
| Syringe Concentration (this compound) | 800 µM | Provides a >10-fold molar excess to ensure saturation.[2][10] |
| Cell Temperature | 25°C | Standard experimental temperature. |
| Stirring Speed | 750 rpm | Ensures rapid mixing after each injection.[6] |
| Number of Injections | 19-20 | To generate a complete binding isotherm.[6] |
| Initial Injection Volume | 0.4 µL | To eject material diffused from the syringe tip.[6] |
| Subsequent Injection Volume | 2.0 µL | Standard volume for robust signal. |
| Spacing Between Injections | 150 s | Allows the signal to return to baseline.[6] |
Control Experiment
To accurately determine the heat of binding, it is essential to measure the heat generated by the dilution of the ligand into the buffer.[6][11]
-
Perform a control titration by injecting the this compound solution (from the syringe) into the ITC buffer (in the cell).
-
Use the exact same concentrations and experimental parameters as the main binding experiment.
-
The data from this control run will be subtracted from the protein-ligand binding data during analysis.
Experimental Workflow
The overall workflow for the ITC experiment is depicted below.
Data Analysis and Presentation
-
Data Processing: The raw ITC data consists of a series of peaks, with each peak representing the heat change upon injection. Integrate the area under each peak to determine the heat released or absorbed (ΔH).
-
Correction: Subtract the heat of dilution obtained from the control experiment from the binding data on a point-by-point basis.[14]
-
Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand (this compound) to macromolecule (KRAS G12D). Fit this binding isotherm to a suitable model, such as the 'one set of sites' model, using the analysis software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).[11][15]
-
Parameter Extraction: The fitting process will yield the key thermodynamic parameters:
-
n: Stoichiometry of binding
-
Ka: Association constant (Kd = 1/Ka)
-
ΔH: Enthalpy of binding
-
-
Calculations: The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS Where R is the gas constant and T is the absolute temperature in Kelvin.[8]
-
Quantitative Data Summary
The following tables summarize the expected results for the interaction between this compound and KRAS mutants based on published findings.
Table 1: Thermodynamic Parameters for this compound Binding to KRAS(G12D) This table presents data derived from an ITC assay of this compound (800 μM) and GDP-bound KRAS(G12D) (21.5 μM) as reported in the literature.[2][10]
| Parameter | Reported Value | Description |
| Kd (Dissociation Constant) | ~3.1 µM (derived from IC50) | Measures binding affinity; lower Kd means higher affinity. |
| ΔG (Gibbs Free Energy) | Favorable | Indicates a spontaneous binding process. |
| ΔH (Enthalpy Change) | Unfavorable (Positive) | Suggests that the binding is not driven by favorable enthalpic interactions. |
| -TΔS (Entropy Change) | Favorable (Negative) | Indicates that the binding is entropically driven, possibly due to solvent rearrangement or conformational changes. |
Table 2: Selectivity of this compound for KRAS Mutants ITC assays were used to confirm the mutant-selectivity of this compound.[5][16]
| KRAS Protein Variant | Binding Observed with this compound |
| KRAS(G12D) | Yes |
| KRAS(WT) | No measurable binding detected.[5][16] |
| KRAS(G12C) | No measurable binding detected.[5][16] |
Conclusion
This application note provides a comprehensive protocol for characterizing the interaction between the selective inhibitor this compound and its target, the KRAS(G12D) oncoprotein, using Isothermal Titration Calorimetry. By carefully following the outlined steps for sample preparation, experimental setup, and data analysis, researchers can obtain high-quality, reproducible data to confirm binding, determine affinity, and elucidate the thermodynamic forces driving the interaction. This information is invaluable for validating new drug candidates and advancing structure-based drug design efforts in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. tainstruments.com [tainstruments.com]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 15. cif.iastate.edu [cif.iastate.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: SOS-Catalyzed Nucleotide Exchange Assay Featuring TH-Z827
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a Son of Sevenless (SOS)-catalyzed nucleotide exchange assay to characterize the inhibitory activity of TH-Z827 on the KRAS(G12D) mutant protein.
Introduction
The Ras family of small GTPases, including KRAS, function as molecular switches in cellular signaling pathways that control cell proliferation, differentiation, and survival. Mutations in KRAS are prevalent in many human cancers, with the G12D mutation being one of the most common. This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.
The guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1) facilitates the exchange of GDP for GTP, a critical step in Ras activation. Therefore, monitoring the SOS1-catalyzed nucleotide exchange is a key method for identifying and characterizing inhibitors that can trap KRAS in its inactive, GDP-bound state.
This compound is a potent and selective inhibitor of the KRAS(G12D) mutant. This document outlines the principles and a detailed protocol for an in vitro biochemical assay to quantify the inhibitory effect of this compound on SOS1-catalyzed nucleotide exchange on KRAS(G12D).
Principle of the Assay
The SOS-catalyzed nucleotide exchange assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP or mant-GDP) for unlabeled GTP on the KRAS protein. The fluorescence of the labeled GDP is sensitive to its environment; it is enhanced when bound to KRAS in a hydrophobic pocket and decreases when released into the aqueous buffer.
In the presence of the exchange factor SOS1 and an excess of unlabeled GTP, the fluorescent GDP is displaced from KRAS, leading to a decrease in fluorescence signal over time. Inhibitors like this compound that bind to KRAS(G12D) and stabilize the GDP-bound state will slow down the rate of nucleotide exchange, resulting in a smaller decrease in fluorescence. The rate of fluorescence decay is therefore inversely proportional to the inhibitory activity of the compound.
Alternatively, a coupled-assay format can be used where the activation of KRAS(G12D) is detected by its subsequent binding to a downstream effector, such as the Ras-binding domain (RBD) of cRAF. This interaction can be measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[1][2]
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the role of SOS1 in the KRAS activation cycle and the mechanism of action for an inhibitor that locks KRAS in its inactive state.
Caption: SOS1-mediated KRAS activation and inhibition by this compound.
Experimental Workflow
The general workflow for assessing the inhibitory activity of this compound using a fluorescence-based nucleotide exchange assay is depicted below.
Caption: Workflow for the SOS1-catalyzed nucleotide exchange assay.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the reported IC50 values.
| Assay Type | Target | Reported IC50 (µM) | Reference |
| SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 2.4 | [3][4][5] |
| SOS-catalyzed Nucleotide Exchange | KRAS(G12C) | 20 | [4][5] |
| KRAS(G12D)-CRAF Interaction | KRAS(G12D) | 42 | [3] |
| Anti-proliferative Assay | PANC-1 Cells (KRAS G12D) | 4.4 | [3][4] |
| Anti-proliferative Assay | Panc 04.03 Cells (KRAS G12D) | 4.7 | [3][4] |
Detailed Experimental Protocols
Materials and Reagents
-
Proteins:
-
Recombinant human KRAS(G12D), GDP-loaded (e.g., BPS Bioscience, #100640)
-
Recombinant human SOS1 (catalytic domain, residues 564-1049) (e.g., BPS Bioscience, included in kits)
-
-
Nucleotides:
-
BODIPY-FL-GDP or N-Methylanthraniloyl (mant)-GDP
-
Guanosine 5'-triphosphate (GTP), ≥95% purity
-
-
Inhibitor:
-
This compound (e.g., MedChemExpress, HY-145657)
-
-
Assay Buffer:
-
20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20
-
-
Equipment:
-
384-well, low-volume, black microplates
-
Fluorescence plate reader with appropriate filters for the chosen fluorophore (e.g., Ex/Em = 485/520 nm for BODIPY-FL)
-
Multichannel pipettes
-
Protocol: Fluorescence-Based Nucleotide Exchange Assay
This protocol is adapted from methodologies described for measuring SOS1-mediated nucleotide exchange.[6][7][8]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO) and perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 10 nM). Subsequently, dilute these DMSO stocks into assay buffer to the desired intermediate concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Loading of KRAS(G12D) with Fluorescent GDP:
-
Dilute KRAS(G12D) protein and fluorescent GDP in assay buffer.
-
Incubate KRAS(G12D) with a 5- to 10-fold molar excess of fluorescent GDP for at least 60 minutes at room temperature in the dark to allow for nucleotide loading.
-
-
Assay Plate Preparation:
-
Add the this compound dilutions or DMSO vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add the pre-loaded KRAS(G12D)-fluorescent GDP complex to the wells containing the inhibitor or DMSO. The final concentration of KRAS might be in the range of 10-100 nM.
-
Incubate the plate for 30-60 minutes at room temperature to allow the inhibitor to bind to KRAS.
-
-
Initiation of the Exchange Reaction:
-
Prepare a 2X initiation solution containing SOS1 and a high concentration of unlabeled GTP in assay buffer. The final concentration of SOS1 might be 10-50 nM, and GTP should be in large excess (e.g., 1 mM final concentration) to drive the exchange reaction.
-
Add the initiation solution to all wells to start the nucleotide exchange reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically, with readings taken every 30-60 seconds for a period of 30-60 minutes.
-
Data Analysis
-
Data Normalization: For each well, normalize the fluorescence data. The initial fluorescence reading (before the reaction plateaus) can be set to 100%, and the background (from a well with no KRAS protein) can be set to 0%.
-
Rate Calculation: Determine the initial rate of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence decay curve.
-
IC50 Determination: Plot the initial rates as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the SOS1-catalyzed nucleotide exchange rate.
Troubleshooting and Considerations
-
Signal-to-Background Ratio: A low signal-to-background ratio may be due to inefficient loading of KRAS with fluorescent GDP or high background fluorescence from the assay components. Ensure the purity of proteins and reagents.
-
DMSO Concentration: High concentrations of DMSO can affect protein activity. Keep the final DMSO concentration consistent across all wells and ideally at or below 1%.
-
Protein Aggregation: Proteins can aggregate, leading to inconsistent results. Ensure proteins are properly handled, stored, and centrifuged before use to remove any aggregates.
-
Assay Window: The concentrations of KRAS and SOS1 may need to be optimized to achieve a suitable assay window (the difference in signal between the inhibited and uninhibited reaction).
By following these detailed application notes and protocols, researchers can effectively utilize the SOS-catalyzed nucleotide exchange assay to characterize the inhibitory properties of compounds like this compound against KRAS(G12D).
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Split-Luciferase Reporter Assay for Monitoring KRAS-CRAF Interaction and its Inhibition by TH-Z827
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between the GTPase KRAS and the serine/threonine kinase CRAF (also known as RAF1) is a critical initiating event in the MAPK/ERK signaling cascade, a pathway frequently deregulated in human cancers. Oncogenic mutations in KRAS, particularly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives cell proliferation, survival, and differentiation. The direct binding of active KRAS to the RAS-binding domain (RBD) of CRAF recruits CRAF to the plasma membrane, facilitating its dimerization and activation.[1][2][3][4] Consequently, inhibiting the KRAS-CRAF interaction presents a compelling therapeutic strategy for cancers harboring KRAS mutations.
The split-luciferase complementation assay is a powerful and sensitive method for studying protein-protein interactions (PPIs) in living cells.[5][6] This assay relies on the reconstitution of a functional luciferase enzyme from two inactive fragments, which are individually fused to the two proteins of interest. When the target proteins interact, the luciferase fragments are brought into close proximity, restoring enzymatic activity and generating a quantifiable luminescent signal.[5][6] This technology offers a dynamic and quantitative readout of PPIs in a cellular context.
TH-Z827 is a novel, mutant-selective inhibitor targeting KRAS(G12D), one of the most prevalent and oncogenic KRAS mutations.[7][8] This compound has been shown to block the interaction between KRAS(G12D) and CRAF.[7][9] This application note provides a detailed protocol for utilizing a split-luciferase reporter assay to monitor the KRAS-CRAF interaction and to evaluate the inhibitory activity of compounds like this compound.
Principle of the Assay
The split-luciferase assay for monitoring the KRAS-CRAF interaction involves the following components:
-
KRAS fused to one fragment of luciferase: For example, the N-terminal fragment of luciferase (NLuc).
-
CRAF fused to the other fragment of luciferase: For example, the C-terminal fragment of luciferase (CLuc).
When these fusion constructs are co-expressed in cells, an interaction between KRAS and CRAF will bring the NLuc and CLuc fragments together, reconstituting a functional luciferase enzyme. The addition of a luciferase substrate, such as luciferin, will result in the emission of light, which can be measured using a luminometer. The intensity of the luminescent signal is directly proportional to the extent of the KRAS-CRAF interaction. The introduction of an inhibitor that disrupts this interaction will lead to a decrease in the luminescent signal.
Below is a diagram illustrating the principle of the split-luciferase assay for the KRAS-CRAF interaction.
Caption: Principle of the split-luciferase assay for KRAS-CRAF interaction.
Signaling Pathway
The interaction between KRAS and CRAF is a key step in the MAPK signaling pathway. Upon activation by upstream signals, KRAS binds to and recruits CRAF to the cell membrane, leading to the sequential activation of MEK and ERK, which in turn regulate gene expression and cellular processes like proliferation and survival.
Caption: Simplified KRAS-CRAF signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Expression Plasmids:
-
pBiT-CMV-KRAS(G12D)-SmBiT (or similar vector with a small luciferase fragment)
-
pBiT-CMV-CRAF-LgBiT (or similar vector with a large luciferase fragment)
-
Control plasmids (e.g., empty vectors, non-interacting protein controls)
-
-
Transfection Reagent: A high-efficiency transfection reagent suitable for HEK293T cells (e.g., Lipofectamine 3000, FuGENE HD).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Luciferase Assay Reagent: A commercial split-luciferase assay kit (e.g., Nano-Glo® Live Cell Assay System).
-
This compound: Stock solution in DMSO.
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow.
Caption: Experimental workflow for the split-luciferase KRAS-CRAF interaction assay.
Detailed Protocol
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, co-transfect cells with the KRAS-SmBiT and CRAF-LgBiT expression plasmids. A 1:1 ratio of the plasmids is a good starting point, but this may need to be optimized.
-
Include appropriate controls, such as cells transfected with empty vectors or plasmids encoding non-interacting proteins.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for sufficient expression of the fusion proteins.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO but no inhibitor).
-
Incubate the plate for a predetermined duration (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 3-10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the inhibitor-treated wells to the vehicle control wells.
-
Plot the normalized luminescence values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.
-
Data Presentation
The inhibitory effect of this compound on the KRAS-CRAF interaction can be summarized in a clear and concise table.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | KRAS(G12D)-CRAF Interaction | Split-Luciferase | HEK293T | 42 | [7][9] |
| This compound | KRAS(G12D) | SOS-catalyzed nucleotide exchange | N/A | 2.4 | [7][8][10] |
| This compound | PANC-1 cell proliferation | Cell viability | PANC-1 | 4.4 | [7] |
| This compound | Panc 04.03 cell proliferation | Cell viability | Panc 04.03 | 4.7 | [7] |
Note: The IC50 value for the KRAS(G12D)-CRAF interaction was determined using a split-luciferase reporter assay in HEK 293T cells.[9] this compound demonstrates selectivity for the G12D mutant, as it does not significantly affect the interaction of wild-type KRAS or KRAS(G12C) with CRAF at similar concentrations.[9]
Conclusion
The split-luciferase reporter assay provides a robust and sensitive platform for studying the KRAS-CRAF protein-protein interaction in a cellular environment. This application note offers a detailed protocol for implementing this assay to screen for and characterize inhibitors of this critical oncogenic interaction, using this compound as an example. The quantitative nature of this assay makes it an invaluable tool for academic research and for the preclinical development of novel anti-cancer therapeutics targeting the RAS-RAF signaling pathway.
References
- 1. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combinatorial strategy for treating KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 6. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Colony Formation Assay with TH-Z827 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a colony formation assay to evaluate the long-term efficacy of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation.
Introduction
The colony formation assay, or clonogenic assay, is a well-established in vitro method used to assess the ability of a single cell to proliferate and form a colony.[1][2] This assay is particularly valuable in cancer research to determine the effectiveness of cytotoxic agents, such as targeted therapies, on the reproductive viability of cancer cells.[2][3] this compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein, which is a key driver in many cancers, including pancreatic cancer.[4] this compound exerts its anti-proliferative effects by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, thereby inhibiting the MAPK and PI3K/mTOR signaling pathways.[5][6] This protocol outlines the necessary steps to quantify the dose-dependent effects of this compound on the colony-forming ability of KRAS(G12D) mutant cancer cells.
Data Presentation
The following table summarizes the reported anti-proliferative activity of this compound in KRAS(G12D) mutant pancreatic cancer cell lines. This data is crucial for determining the appropriate concentration range for the colony formation assay.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | Reference |
| PANC-1 | Pancreatic | G12D | 4.4 | [4] |
| Panc 04.03 | Pancreatic | G12D | 4.7 | [5][4] |
Signaling Pathway of this compound Action
Caption: this compound inhibits the active KRAS(G12D)-GTP state, blocking downstream signaling.
Experimental Workflow
Caption: Workflow for the colony formation assay with this compound treatment.
Experimental Protocol
This protocol is adapted from standard clonogenic assay procedures and tailored for assessing the effects of this compound.[7][8][9]
Materials:
-
KRAS(G12D) mutant cancer cell line (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)[7][8]
-
Staining solution (0.5% w/v Crystal Violet in methanol or water)[7][9]
-
Sterile water
-
Hemocytometer or automated cell counter
-
Stereomicroscope or colony counter[7]
Procedure:
-
Cell Preparation: a. Culture KRAS(G12D) mutant cells in their recommended complete medium until they reach approximately 80-90% confluency. b. Aspirate the medium and wash the cells once with sterile PBS.[7] c. Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach (typically 1-5 minutes).[7] d. Neutralize the trypsin by adding at least 3 volumes of complete medium.[8] e. Collect the cell suspension and centrifuge to pellet the cells. f. Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the concentration of viable cells.
-
Cell Seeding: a. Based on the proliferation rate and colony-forming efficiency of your cell line, determine the optimal seeding density. This may require a preliminary experiment. A common starting point is 200-1000 cells per well of a 6-well plate.[10] b. Prepare a cell suspension at the desired concentration. c. Seed the appropriate number of cells into each well of the 6-well plates. Ensure even distribution by gently swirling the plates. d. Incubate the plates at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach.[7]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested concentration range based on the IC50 values could be 0 µM (vehicle control, e.g., 0.1% DMSO), 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM. b. After the 24-hour incubation, carefully aspirate the medium from the wells. c. Add the medium containing the different concentrations of this compound (or vehicle control) to the respective wells. d. Return the plates to the incubator.
-
Incubation and Colony Formation: a. Incubate the cells for a period of 10 to 14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[1][7] b. Do not disturb the plates during this incubation period to ensure that colonies arise from single cells. If necessary, medium can be carefully changed every 3-4 days.
-
Fixation and Staining: a. Carefully aspirate the medium from all wells. b. Gently wash each well once with PBS to remove any remaining medium.[8] c. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-20 minutes.[7] d. Aspirate the fixation solution. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 30-60 minutes.[8][9] f. Carefully remove the Crystal Violet solution. Gently wash the wells with tap water until the excess stain is removed.[7] g. Allow the plates to air-dry completely at room temperature.
-
Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[1] Counting can be done manually using a stereomicroscope or with an automated colony counter. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.[7]
- Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
- Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)) c. Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve. This allows for the determination of the IC50 for colony formation inhibition.
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of KRAS(G12D) with TH-Z827
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being one of the most prevalent. This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK and PI3K/mTOR pathways.[1][2] TH-Z827 is a potent and selective inhibitor that targets the KRAS(G12D) mutant.[3] It operates by forming a salt bridge with the aspartate residue at position 12 (Asp12) within the switch-II pocket of the mutant protein.[4][5] This interaction locks the protein in an inactive state, thereby inhibiting downstream signaling.[4] This document provides detailed protocols for the immunoprecipitation of KRAS(G12D) using this compound, along with methods for assessing its impact on cell viability and downstream signaling.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 Value | Notes |
| SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 2.4 μM | Demonstrates direct inhibition of KRAS activation.[3] |
| SOS-catalyzed Nucleotide Exchange | KRAS(G12C) | 20 μM | Shows ~10-fold weaker inhibition compared to G12D, indicating selectivity.[6] |
| KRAS(G12D)-CRAF Interaction | KRAS(G12D) | 42 μM | Measures the disruption of the interaction with a key downstream effector.[3] |
Table 2: Anti-proliferative Effects of this compound on KRAS(G12D) Mutant Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| PANC-1 | Pancreatic Cancer | 4.4 μM[3][7] |
| Panc 04.03 | Pancreatic Cancer | 4.7 μM[3][7] |
Table 3: Binding Affinity of this compound to KRAS Variants
| KRAS Variant | Nucleotide State | Binding Affinity (ITC) |
| KRAS(G12D) | GDP-bound | Measurable binding[8] |
| KRAS(G12D) | GMPPNP-bound | Measurable binding[8] |
| KRAS(WT) | GDP-bound or GMPPNP-bound | No measurable binding[6][7] |
| KRAS(G12C) | GDP-bound or GMPPNP-bound | No measurable binding[6][7] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for TH-Z827 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating the efficacy of novel cancer therapeutics.[1][2] These models largely retain the histological and genetic characteristics of the original patient tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[1] This document provides detailed application notes and protocols for the use of TH-Z827, a potent and selective inhibitor of the KRAS(G12D) mutation, in PDX models.
This compound is a small molecule inhibitor that specifically targets the KRAS G12D mutant protein, one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and lung cancers.[3][4][5] this compound functions by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, thereby locking it in an inactive state and inhibiting downstream signaling pathways crucial for tumor growth and survival.[3][4]
Mechanism of Action of this compound
This compound is a mutant-selective KRAS(G12D) inhibitor.[3] It exerts its anti-cancer effects by disrupting the interaction between KRAS(G12D) and its downstream effectors, such as CRAF.[3] This, in turn, prevents the activation of the MAPK and PI3K/mTOR signaling pathways, which are critical for cell proliferation and survival.[3] Notably, this compound shows high selectivity for the KRAS(G12D) mutant and does not exhibit measurable binding to wild-type KRAS or the KRAS(G12C) mutant.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo (cell line-derived xenograft) studies. This data can serve as a reference for designing experiments in PDX models.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | IC50 | Reference |
| SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 2.4 µM | [3] |
| KRAS(G12D)-CRAF Interaction | - | 42 µM | [3] |
| Anti-proliferative Effect | PANC-1 (KRAS G12D) | 4.4 µM | [3] |
| Anti-proliferative Effect | Panc 04.03 (KRAS G12D) | 4.7 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Cell Line-Derived Xenograft Model
| Cell Line | Mouse Strain | Dosage | Route of Administration | Outcome | Potential Side Effects | Reference |
| Panc 04.03 | BALB/c nude mice | 10-30 mg/kg | Intraperitoneal (IP) | Dose-dependent reduction in tumor volume. | Weight loss observed at 30 mg/kg. | [3] |
| KPC cells | C57BL/6 mice | 10-30 mg/kg | Intraperitoneal (IP) | Significantly reduced tumor volumes. | Not specified. | [3] |
Experimental Protocols for this compound in PDX Models
The following protocols are generalized for the use of this compound in PDX models and should be adapted based on the specific tumor type and experimental goals.
Establishment of Patient-Derived Xenografts
This protocol outlines the initial steps for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue
-
Sterile transport media (e.g., DMEM with antibiotics)
-
Sterile surgical instruments
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)[6]
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Tissue adhesive or sutures
Procedure:
-
Tumor Collection: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Transportation: Place the tumor tissue in a sterile container with transport media on ice and transport it to the laboratory immediately.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Remove any necrotic or fatty tissue and mince the tumor into small fragments of approximately 2-4 mm³.[7]
-
Animal Preparation: Anesthetize the immunodeficient mouse. Shave and sterilize the site of implantation (typically the flank for subcutaneous models).[8]
-
Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Place a single tumor fragment into the pocket. Close the incision with tissue adhesive or sutures.[8][9]
-
Monitoring: Monitor the mice regularly for tumor growth by caliper measurements. The first generation of mice with tumors is designated as Passage 1 (P1).
-
Passaging and Expansion: When the tumor reaches a volume of approximately 1-1.5 cm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged to a new cohort of mice for expansion. It is recommended to use early passages (P2-P5) for drug efficacy studies to maintain the fidelity of the original tumor.[6]
This compound Dosing and Administration in PDX Models
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Appropriate vehicle for solubilization (to be determined based on the manufacturer's instructions or internal formulation development)
-
PDX mice with established tumors (e.g., 100-200 mm³)
-
Syringes and needles for the chosen route of administration
-
Animal scale
Procedure:
-
Cohort Formation: Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[6]
-
This compound Preparation: Prepare the dosing solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dosage (e.g., 10-30 mg/kg) and the average weight of the mice.
-
Administration: Administer this compound to the treatment group via the determined route. Based on available data for a similar compound, intraperitoneal (IP) injection is a viable option.[3] The control group should receive the vehicle only. Dosing frequency will need to be optimized but can start with daily or every-other-day administration.
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.[3]
Assessment of Antitumor Efficacy
This protocol describes how to measure the effect of this compound on tumor growth.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[6] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2[10]
-
Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. The efficacy of this compound can be assessed by comparing the tumor growth in the treatment group to the control group.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. At the endpoint, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).
Conclusion
The use of this compound in patient-derived xenograft models represents a promising preclinical approach to evaluate its therapeutic potential in tumors harboring the KRAS(G12D) mutation. By following these detailed protocols, researchers can effectively establish PDX models, administer this compound, and assess its antitumor efficacy. Careful consideration of the experimental design, including the choice of PDX model, dosing regimen, and endpoints, will be crucial for obtaining robust and clinically relevant data.
References
- 1. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. xenograft.org [xenograft.org]
- 8. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TH-Z827 Concentration for PANC-1 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TH-Z827 for experiments with PANC-1 pancreatic cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work on PANC-1 cells?
A1: this compound is a potent and selective inhibitor of the KRAS(G12D) mutation, which is a key driver in many pancreatic cancers, including the PANC-1 cell line.[1][2][3][4] It functions by forming a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[2] This interaction blocks the KRAS protein in an inactive state, preventing downstream signaling through critical pathways like MAPK (RAF/MEK/ERK) and PI3K/mTOR.[1][3][4] Inhibition of these pathways ultimately leads to a reduction in cell proliferation.[1][3][4]
Q2: What is a good starting concentration range for this compound in PANC-1 cell experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the half-maximal inhibitory concentration (IC50) for the anti-proliferative effects of this compound in PANC-1 cells is approximately 4.4 μM.[1][3][4] Therefore, a suggested starting range for a dose-response curve would be from 0.1 µM to 50 µM to capture the full dynamic range of the compound's effect.
Q3: How long should I incubate PANC-1 cells with this compound?
A3: The incubation time will depend on the specific assay being performed. For cell viability assays, a 72-hour incubation is a common starting point to observe significant anti-proliferative effects.[5] For assays looking at the inhibition of signaling pathways, such as western blotting for pERK and pAKT, shorter incubation times (e.g., 2, 6, 12, or 24 hours) may be sufficient to observe changes in protein phosphorylation.
Q4: How can I confirm that this compound is active in my PANC-1 cells?
A4: To confirm the activity of this compound, you can perform a western blot analysis to assess the phosphorylation status of key downstream effectors of KRAS signaling. A decrease in the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) upon treatment with this compound would indicate successful target engagement and pathway inhibition.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in PANC-1 cell viability after this compound treatment. | Sub-optimal drug concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 in your specific experimental conditions. |
| Incorrect incubation time: The incubation period may be too short to observe anti-proliferative effects. | Increase the incubation time. Standard cell viability assays are often run for 72 hours. | |
| Cell line integrity: The PANC-1 cells may have developed resistance or may not be the correct KRAS(G12D) mutant cell line. | Verify the KRAS mutation status of your PANC-1 cell line. Obtain a new stock of cells from a reputable cell bank if necessary. | |
| Inactive compound: The this compound compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| High variability between replicate wells in a cell viability assay. | Uneven cell seeding: Inconsistent number of cells seeded per well. | Ensure proper cell counting and mixing of the cell suspension before seeding. |
| Edge effects: Wells on the perimeter of the plate may experience different environmental conditions. | Avoid using the outer wells of the microplate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| Inconsistent results in western blot for pERK and pAKT. | Timing of cell lysis: The inhibition of signaling pathways can be transient. | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition of pERK and pAKT. |
| Sub-optimal protein extraction: Inefficient lysis buffer or technique. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative IC50 | PANC-1 | 4.4 µM | [1][3][4] |
| KRAS(G12D) Inhibition IC50 (SOS-catalyzed nucleotide exchange assay) | - | 2.4 µM | [1][4] |
| KRAS(G12D)-CRAF Interaction Blockade IC50 | - | 42 µM | [1][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Allow cells to attach overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for pERK and pAKT
-
Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits KRAS(G12D) signaling in PANC-1 cells.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jorunnamycin A induces apoptosis in pancreatic ductal adenocarcinoma cells, spheroids, and patient-derived organoids by modulating KRAS-mediated survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting TH-Z827 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TH-Z827.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for experimental use.
Issue: this compound is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound powder. What should I do?
Answer: The solubility of this compound can be influenced by several factors, including the choice of solvent, temperature, and the purity of the solvent. For initial solubilization, high-purity, anhydrous DMSO is recommended. If you are still experiencing issues, consider the following steps:
-
Ensure Proper Handling: Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.
-
Use Fresh, High-Quality Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Contamination with water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous DMSO from a recently opened bottle.
-
Gentle Warming: Warm the solution in a water bath at a temperature no higher than 37°C. Do not overheat, as this may degrade the compound.
-
Sonication: Use a bath sonicator to aid in the dissolution process. Sonicate for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.
-
Issue: this compound precipitates out of solution when diluted in aqueous media.
-
Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my cell culture medium. How can I prevent this?
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To prevent precipitation, follow these recommendations:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform serial dilutions in your medium. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
-
Pre-warm the Medium: Adding the stock solution to pre-warmed media (37°C) can sometimes improve solubility.
-
Rapid Mixing: When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended solvent for preparing a stock solution of this compound?
Answer: Based on the chemical properties of similar small molecule inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
-
Question: How should I store this compound stock solutions?
Answer: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C in tightly sealed vials.[2] A safety data sheet for this compound suggests that in solvent, it can be stored for up to 6 months at -80°C and 1 month at -20°C.
-
Question: What is the molecular weight and formula of this compound?
Answer: The molecular formula of this compound is C30H38N6O, and its molecular weight is 498.66 g/mol .[3]
-
Question: What is the mechanism of action of this compound?
Answer: this compound is a mutant-selective inhibitor of KRAS(G12D).[3] It functions by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, thereby inhibiting the activation of the MAPK and PI3K/mTOR signaling pathways.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (Estimated) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL (Slightly Soluble) |
| Water | Insoluble |
| PBS (pH 7.2) | Insoluble |
Note: The solubility data presented here are estimates based on the properties of similar compounds and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 498.66), you would add 200.5 µL of DMSO.
-
Calculation: (1 mg / 498.66 g/mol ) / 10 mmol/L = 0.0002005 L = 200.5 µL
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution to the pre-warmed culture medium while gently vortexing or pipetting up and down to ensure rapid mixing.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound inhibits the KRAS(G12D) signaling pathway.
Caption: Decision logic for selecting a solvent for this compound.
References
Technical Support Center: Mitigating Potential Off-Target Effects of TH-Z827 In Vivo
For researchers, scientists, and drug development professionals utilizing the mutant-selective KRAS(G12D) inhibitor, TH-Z827, in in vivo studies, this technical support center provides essential guidance on anticipating, identifying, and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the KRAS(G12D) mutant protein.[1] It functions by forming a salt bridge with the aspartate-12 residue of the mutant KRAS, locking it in an inactive state.[2][3] This prevents downstream signaling through pathways such as the MAPK and PI3K/mTOR cascades, thereby inhibiting the proliferation of KRAS(G12D)-mutant cancer cells.[1]
Q2: Are there known off-target effects of this compound in vivo?
A2: Direct, comprehensive off-target screening data for this compound is not publicly available. However, in vivo studies have shown that an intraperitoneal dose of 30 mg/kg of this compound in BALB/c nude mice resulted in observable weight loss, suggesting potential toxicity or off-target effects at this concentration.[1]
Q3: What are the potential off-target liabilities of this compound?
A3: While a definitive off-target profile is not published, studies on structurally related compounds offer valuable insights. For instance, the inhibition profile of a similar KRAS(G12D) inhibitor, TH-Z835, was not entirely dependent on the KRAS mutation status, leading to the hypothesis that it may exert off-target effects by interacting with other small GTPases.[2][4] Given the structural similarities, it is plausible that this compound could have a similar off-target profile.
Q4: How can I proactively mitigate potential off-target effects in my in vivo experiments?
A4: The most critical step is to perform a thorough dose-response study to determine the Maximum Tolerated Dose (MTD) in your specific animal model. Operating at or below the MTD will minimize toxicity and off-target engagement. It is also crucial to include rigorous control groups and monitor animal health closely throughout the experiment.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential off-target effects of this compound during your in vivo research.
Issue 1: Observed Toxicity or Adverse Effects in Animal Models (e.g., weight loss, lethargy)
-
Potential Cause: The administered dose of this compound may be too high, leading to on-target or off-target toxicity.
-
Troubleshooting Steps:
-
Determine the Maximum Tolerated Dose (MTD): If you have not already, it is imperative to establish the MTD of this compound in your specific mouse strain. A detailed protocol for an MTD study is provided below.
-
Dose De-escalation: If you are observing toxicity at your current dose, reduce the dose to a lower, previously well-tolerated level.
-
Refine Dosing Schedule: Consider alternative dosing schedules (e.g., less frequent administration) that may maintain efficacy while reducing cumulative toxicity.
-
Supportive Care: In some instances, supportive care measures, such as providing hydration or nutritional supplements, can help alleviate non-specific toxicity.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
-
Potential Cause: The observed in vivo phenotype may be a result of off-target effects rather than specific inhibition of KRAS(G12D).
-
Troubleshooting Steps:
-
Confirm On-Target Engagement In Vivo: Analyze tumor tissue from treated animals to confirm inhibition of the KRAS(G12D) pathway. This can be done by assessing the phosphorylation status of downstream effectors like ERK and AKT via Western blot or immunohistochemistry.
-
Employ a Structurally Unrelated KRAS(G12D) Inhibitor: If available, use a different, structurally distinct inhibitor of KRAS(G12D). If the in vivo phenotype is not recapitulated, it is more likely that the initial observations were due to off-target effects of this compound.
-
Rescue Experiment: In a cell-line-derived xenograft model, you can introduce a drug-resistant mutant of KRAS(G12D) into the cancer cells. If the phenotype is not rescued, it suggests the involvement of off-target effects.
-
Issue 3: Suspected Off-Target Effects on Other Small GTPases
-
Potential Cause: Based on data from similar compounds, this compound may be inhibiting other small GTPases.
-
Troubleshooting Steps:
-
In Vitro GTPase Activity Assays: Screen this compound against a panel of other small GTPases (e.g., other RAS family members, RHO, RAC, CDC42) to identify potential off-target interactions.
-
Proteomic Analysis: Perform quantitative proteomics on cells or tumor tissue treated with this compound to identify global changes in protein expression and pathway activation. This can reveal unexpected pathway modulation indicative of off-target effects. A general protocol for proteomics sample preparation is provided below.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Target | IC50 |
| Enzymatic Inhibition | KRAS(G12D) | 2.4 µM[1] |
| Interaction Blockade | KRAS(G12D)-CRAF | 42 µM[1] |
| Anti-proliferative Effect | PANC-1 (KRAS G12D) | 4.4 µM[1] |
| Anti-proliferative Effect | Panc 04.03 (KRAS G12D) | 4.7 µM[1] |
Table 2: In Vivo Dosing and Observed Effects of this compound
| Animal Model | Dose Range | Route | Observation |
| BALB/c nude mice (Panc 04.03 xenograft) | 10-30 mg/kg | Intraperitoneal | Dose-dependent tumor volume reduction.[1] |
| BALB/c nude mice | 30 mg/kg | Intraperitoneal | Observed weight loss.[1] |
| C57BL/6 mice (KPC xenograft) | Not specified | Not specified | Synergism with anti-PD-1 antibody. |
Key Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Vehicle solution (appropriate for solubilizing this compound)
-
6-8 week old mice of the desired strain (e.g., BALB/c, C57BL/6)
-
Standard animal housing and handling equipment
-
Calibrated scale for weighing mice
-
Dosing syringes and needles
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the study.
-
Dose Selection: Based on existing data, start with a dose lower than the one reported to cause toxicity (e.g., start at 5 mg/kg). Plan for dose escalation in subsequent cohorts (e.g., 10, 20, 30, 40 mg/kg).
-
Group Allocation: Randomly assign mice to dose groups (n=3-5 mice per group), including a vehicle control group.
-
Administration: Administer this compound or vehicle via the intended experimental route (e.g., intraperitoneal injection) daily for a set period (e.g., 14 days).
-
Monitoring:
-
Record body weight just before the first dose and at least three times per week thereafter.
-
Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
A clinical scoring system can be implemented to quantify observed toxicities.
-
-
Endpoint Criteria: The MTD is defined as the highest dose at which no more than 10-15% body weight loss is observed and no significant clinical signs of toxicity are present. If mortality occurs, the MTD is the dose level below the lethal dose.
-
Data Analysis: Plot the mean body weight change for each group over time. Note the dose at which significant adverse effects are observed.
Protocol 2: Proteomic Analysis of this compound-Treated Cells to Identify Off-Targets
Objective: To identify proteins and pathways that are altered by this compound treatment, potentially revealing off-target effects.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
LC-MS/MS instrumentation and reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at a relevant concentration (e.g., 1-2x the IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect lysates and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Protein Precipitation: Precipitate proteins using acetone or chloroform/methanol.
-
Tryptic Digestion: Resuspend the protein pellet and digest with trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or similar.
-
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered.
-
Visualizations
Caption: this compound on-target signaling pathway inhibition.
References
Interpreting unexpected results in TH-Z827 cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TH-Z827 in cell viability assays.
Troubleshooting Guide
This guide addresses common unexpected results and provides potential explanations and solutions.
| Question | Potential Causes | Troubleshooting Steps |
| Q1: Why am I seeing higher than expected cell viability in my KRAS(G12D) mutant cell line after this compound treatment? | 1. Suboptimal Compound Activity: The compound may have degraded due to improper storage or handling. 2. Cell Line Specific Resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Assay Interference: The compound may be interfering with the viability assay reagents. 4. Incorrect Dosing: The concentrations of this compound used may be too low to elicit a significant effect. | 1. Verify Compound Integrity: Confirm the proper storage of this compound (refer to the manufacturer's instructions) and prepare fresh dilutions for each experiment. 2. Cell Line Authentication: Ensure the cell line identity and KRAS mutation status. 3. Use an Orthogonal Assay: If using a metabolic assay (e.g., MTT, MTS), try a method based on a different principle, such as a trypan blue exclusion assay or a real-time confluence measurement.[1][2] 4. Dose-Response Curve: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration. |
| Q2: I'm observing significant cell death in my KRAS wild-type (WT) or other KRAS mutant (e.g., G12C) cell lines, which should be insensitive to this compound. What could be the reason? | 1. Off-Target Effects: this compound may have off-target effects at higher concentrations.[3] 2. Non-Specific Cytotoxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | 1. Titrate Compound Concentration: Determine the lowest effective concentration in your KRAS(G12D) mutant cell line and use that as the upper limit for your negative control cell lines. 2. Vehicle Control: Ensure you have a vehicle-only control to assess the toxicity of the solvent. The final concentration of the vehicle should be consistent across all experimental conditions. |
| Q3: The IC50 value I calculated for this compound in a KRAS(G12D) cell line is significantly different from the published values. | 1. Different Experimental Conditions: Variations in cell seeding density, incubation time, and assay method can all influence the calculated IC50. 2. Cell Line Variability: Cell lines can diverge over time and between labs, leading to different sensitivities. | 1. Standardize Protocol: Ensure your experimental protocol is consistent and well-documented. Refer to the detailed experimental protocol below for a general guideline. 2. Positive Control: Include a known inhibitor of the KRAS pathway as a positive control to validate your assay system. |
| Q4: My results are not reproducible between experiments. | 1. Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of seeding, and media composition can affect results. 2. Inaccurate Pipetting: Errors in compound dilution or reagent addition can lead to significant variability. | 1. Consistent Cell Handling: Use cells within a defined passage number range and seed them at a consistent density. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of the KRAS(G12D) mutant protein.[4] It functions by blocking the interaction between KRAS(G12D) and its downstream effector protein, CRAF.[4] This inhibition prevents the activation of key signaling pathways involved in cell proliferation and survival, namely the MAPK (RAS-RAF-MEK-ERK) and PI3K/mTOR pathways.[4][5][6]
Which cell lines are suitable for testing this compound?
Cell lines harboring the KRAS(G12D) mutation are the primary targets for this compound. Examples of such cell lines used in published studies include the pancreatic cancer cell lines PANC-1 and Panc 04.03.[4][5][6] It is recommended to use KRAS wild-type cell lines or cell lines with other KRAS mutations (e.g., G12C) as negative controls to assess the selectivity of the compound.[5][6]
What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Published studies have reported the following IC50 values:
| Cell Line | KRAS Mutation | Assay Type | Reported IC50 (µM) |
| PANC-1 | G12D | Anti-proliferation | 4.4[4][5][6] |
| Panc 04.03 | G12D | Anti-proliferation | 4.7[4][5][6] |
| Biochemical Assay | G12D | SOS-catalyzed nucleotide exchange | 2.4[4][5] |
| Biochemical Assay | G12C | SOS-catalyzed nucleotide exchange | 20[5] |
| Biochemical Assay | G12D-CRAF interaction | Luciferase complementation | 42[4] |
How should I prepare and store this compound?
For specific instructions on the preparation and storage of this compound, please refer to the datasheet provided by the manufacturer. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay. It may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).
-
Add 10 µL of the MTT stock solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Mix gently and incubate for a few hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound mechanism of action on the KRAS(G12D) signaling pathway.
Caption: General experimental workflow for a cell viability assay.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing TH-Z827 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with the KRAS(G12D) inhibitor, TH-Z827.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| 1. Higher than expected IC50 value for this compound in a known sensitive cell line. | Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Incorrect drug concentration or degradation. | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Store the stock solution as recommended by the manufacturer. | |
| Suboptimal assay conditions. | Optimize cell seeding density and assay duration. Ensure the chosen viability assay is appropriate for your cell line. | |
| 2. Development of resistance to this compound after prolonged treatment. | Acquired resistance through genetic or non-genetic mechanisms. | See "Investigating Acquired Resistance" workflow below. Consider combination therapies. |
| Selection of a pre-existing resistant subpopulation. | Perform single-cell cloning to isolate and characterize resistant clones. | |
| 3. Inconsistent results between experimental replicates. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| 4. No significant decrease in downstream signaling (p-ERK, p-AKT) upon this compound treatment. | Activation of bypass signaling pathways. | Investigate the activation status of alternative pathways such as the PI3K/AKT/mTOR pathway.[1][2][3] |
| Acquired mutations in KRAS or downstream effectors. | Sequence the KRAS gene and key downstream signaling molecules (e.g., BRAF, MEK, PIK3CA) in your resistant cell lines.[1][2][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein. It works by binding to the KRAS(G12D) protein and locking it in an inactive state, thereby preventing the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
Q2: Which cancer cell lines are sensitive to this compound?
A2: Cancer cell lines harboring the KRAS(G12D) mutation are generally expected to be sensitive to this compound. The sensitivity can vary between different cell lines depending on their genetic background and other factors.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, based on studies of other KRAS inhibitors, potential mechanisms include:
-
On-target resistance: Secondary mutations in the KRAS(G12D) protein that prevent this compound from binding effectively.[1]
-
Bypass signaling: Activation of alternative signaling pathways that can drive cell proliferation independently of KRAS. This can include the reactivation of the MAPK pathway or the activation of the PI3K-AKT-mTOR pathway.[1][2][3][5]
-
Epithelial-to-mesenchymal transition (EMT): A cellular process where cancer cells become more migratory and invasive, which has been associated with resistance to targeted therapies.[1][2]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased activity of RTKs like EGFR, FGFR, and MET can lead to the reactivation of downstream signaling.[1][5]
-
Amplification of the KRAS gene: An increase in the number of copies of the mutant KRAS gene can overcome the inhibitory effect of the drug.[4][6]
Q4: How can I investigate the mechanism of resistance in my cell line?
A4: A systematic approach is recommended. Refer to the "Workflow for Investigating Acquired this compound Resistance" diagram and the detailed protocols below. Key steps include:
-
Confirm Resistance: Establish a dose-response curve to confirm the shift in IC50.
-
Analyze Signaling Pathways: Use Western blotting to check for reactivation of MAPK (p-ERK) and PI3K (p-AKT) signaling.
-
Sequence Analysis: Sequence the KRAS gene to identify potential secondary mutations.
-
Investigate Bypass Pathways: Use targeted inhibitors or RNAi to explore the role of alternative signaling pathways.
Q5: Are there any strategies to overcome this compound resistance?
A5: Combination therapies are a promising strategy to overcome resistance to KRAS inhibitors.[1][7] Based on the identified resistance mechanism, potential combination partners for this compound could include:
-
SHP2 inhibitors: To block the reactivation of the RAS pathway.[5]
-
PI3K/mTOR inhibitors: To target the PI3K-AKT-mTOR bypass pathway.[3]
-
CDK12/13 inhibitors: Preclinical studies have shown that combining CDK12/13 inhibitors with KRAS G12C inhibitors can delay or prevent resistance.[7] This could be a potential strategy for KRAS G12D inhibitors as well.
-
Other targeted therapies: Depending on the specific bypass pathway activated (e.g., EGFR inhibitors).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting
This protocol is for analyzing changes in protein expression and signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified time.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[11]
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for studying protein-protein interactions, for example, the interaction of KRAS with its effector proteins.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells using a non-denaturing lysis buffer to preserve protein complexes.[12][13]
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.[14]
-
Incubate the pre-cleared lysate with the primary antibody for several hours or overnight at 4°C.[13]
-
Add protein A/G beads to capture the antibody-protein complexes.[13][15]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[15]
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting.
Visualizations
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 5. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance [mdpi.com]
- 7. Studies uncover complementary strategies to overcome resistance to KRAS G12C inhibitors in lung cancer - ecancer [ecancer.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: TH-Z827 Efficacy in 3D Spheroid Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TH-Z827 in three-dimensional (3D) spheroid cultures. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mutant-selective inhibitor of KRAS(G12D), a common oncogenic mutation.[1][2] It functions by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, thereby inhibiting the activation of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/mTOR pathways.[1][3][4] this compound shows selectivity for the KRAS(G12D) mutant and does not bind to wild-type KRAS or other mutants like KRAS(G12C).[1][3]
Q2: Why is testing this compound in 3D spheroid cultures advantageous over traditional 2D monolayer cultures?
A2: 3D spheroid cultures more accurately mimic the in vivo tumor microenvironment compared to 2D cultures.[5][6][7] They replicate complex cell-cell and cell-matrix interactions, as well as gradients of oxygen, nutrients, and drug penetration that exist in solid tumors.[5][8] This increased physiological relevance can lead to more predictive data on drug efficacy and potential resistance mechanisms that might be missed in 2D assays.[9][10][11]
Q3: What are the expected effects of this compound on KRAS(G12D) mutant cancer cell spheroids?
A3: In KRAS(G12D) mutant spheroids, effective treatment with this compound is expected to result in a dose-dependent reduction in spheroid size and viability.[12][13] Mechanistically, this is due to the inhibition of downstream signaling, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis.[3][5]
Q4: Which cell lines are suitable for studying the efficacy of this compound in 3D spheroids?
A4: Cell lines harboring the KRAS(G12D) mutation are appropriate for these studies. Pancreatic cancer cell lines such as PANC-1 and Panc 04.03 have been used to demonstrate the anti-proliferative effects of this compound.[1][3] It is crucial to select cell lines that are known to form compact and reproducible spheroids.
Q5: What is a typical concentration range for testing this compound in spheroid cultures?
A5: The effective concentration can vary between cell lines and experimental conditions. Based on 2D cell culture data where IC50 values are reported to be around 4.4-4.7 µM, a starting concentration range for 3D spheroid assays could be from 1 µM to 50 µM.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Efficacy of this compound in Spheroids Compared to 2D Cultures | 1. Poor Drug Penetration: The dense structure of large spheroids can limit the diffusion of the compound to the inner core. 2. Altered Cellular State: Cells in a 3D environment may exhibit different signaling pathway dependencies or upregulate drug resistance mechanisms. 3. Hypoxic Core: The center of large spheroids can be hypoxic, leading to resistance. | 1. Increase the incubation time with this compound to allow for better penetration. Use smaller spheroids (300-500 µm in diameter) for initial experiments. 2. Assess the expression and phosphorylation status of key proteins in the MAPK and PI3K/mTOR pathways in treated vs. untreated spheroids via Western blot or immunofluorescence. 3. Evaluate hypoxia using specific markers (e.g., HIF-1α) and assess if hypoxia is linked to resistance. |
| High Variability in Spheroid Size and Experimental Readouts | 1. Inconsistent Initial Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Cell Line Instability: The propensity of the cell line to form uniform spheroids may have changed over multiple passages. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the plate edges can affect spheroid growth. | 1. Ensure a homogenous single-cell suspension before seeding. Use automated cell counters for accuracy. 2. Use cells from a consistent and low passage number. 3. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells. |
| Difficulty Imaging or Staining Spheroids | 1. Inadequate Fixation and Permeabilization: Reagents may not penetrate the spheroid core. 2. Low Antibody Penetration: Antibodies may only stain the outer layers of the spheroid. | 1. Optimize fixation and permeabilization times. For larger spheroids, consider extending these steps.[14] 2. Increase the antibody incubation time (e.g., overnight or up to 72 hours at 4°C with gentle agitation).[14] Use smaller antibody fragments (e.g., F(ab) fragments) if available. |
| Low Protein Yield for Western Blotting | 1. Insufficient Lysis of Spheroids: The compact nature of spheroids can make complete cell lysis challenging. 2. Low Number of Spheroids: Not enough starting material. | 1. Use a lysis buffer optimized for 3D structures. Incorporate mechanical disruption such as sonication or passage through a fine-gauge needle after lysis buffer addition.[15][16] 2. Pool multiple spheroids (e.g., 5-10) for each sample to ensure sufficient protein concentration for analysis.[15][16] |
Visual Guides: Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Three-Dimensional Lung Tumor Microenvironment Modulates Therapeutic Compound Responsiveness In Vitro – Implication for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Spheroids Help Scientists Discover Smarter Cancer Drugs | Technology Networks [technologynetworks.com]
- 8. Frontiers | High-Content Monitoring of Drug Effects in a 3D Spheroid Model [frontiersin.org]
- 9. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D Growth of Cancer Cells Elicits Sensitivity to Kinase Inhibitors but Not Lipid Metabolism Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Adjusting TH-Z827 treatment duration for optimal pERK inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TH-Z827, a selective inhibitor of KRAS(G12D), with a focus on optimizing treatment duration for maximal inhibition of phosphorylated ERK (pERK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a mutant-selective inhibitor of KRAS(G12D). It functions by binding to the KRAS G12D mutant protein, which prevents the activation of downstream signaling pathways, including the MAPK/ERK pathway. This leads to a reduction in the levels of phosphorylated ERK (pERK), a key protein involved in cell proliferation and survival.[1]
Q2: How does this compound treatment affect pERK levels?
By inhibiting KRAS(G12D), this compound prevents the downstream signaling cascade that leads to the phosphorylation of ERK. Treatment of KRAS G12D mutant cancer cell lines, such as PANC-1 and Panc 04.03, with this compound has been shown to reduce the levels of pERK.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
The IC50 of this compound for inhibiting KRAS(G12D) is approximately 2.4 μM. For cell-based assays, anti-proliferative effects have been observed with IC50 values of 4.4 μM in PANC-1 cells and 4.7 μM in Panc 04.03 cells. A good starting point for your experiments would be to test a concentration range around these values (e.g., 1-10 μM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with this compound to see maximal pERK inhibition?
The optimal treatment duration to achieve maximal pERK inhibition is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment to establish the ideal incubation time for your specific model system. See the detailed protocol for a "Time-Course Experiment to Determine Optimal Treatment Duration" in the Troubleshooting Guides section.
Q5: Is the inhibition of pERK by this compound reversible?
The reversibility of pERK inhibition will depend on the covalent nature of this compound's interaction with its target and the turnover rate of the target protein. To determine the duration of pERK inhibition after the removal of the compound, a washout experiment is recommended. A detailed protocol for this is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Problem: No or weak pERK inhibition observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | Perform a time-course experiment to identify the optimal incubation time for pERK inhibition in your cell line. See the detailed protocol below. |
| Incorrect this compound Concentration | Titrate the concentration of this compound to find the optimal dose for your cell line. A good starting range is 1-10 μM. |
| Cell Line Insensitivity | Confirm that your cell line harbors the KRAS(G12D) mutation. This compound is selective for this mutant and will not be effective in KRAS wild-type or other mutant cell lines. |
| Issues with Western Blotting | Troubleshoot your Western blot protocol. Ensure you are using a validated pERK antibody, appropriate lysis buffers with phosphatase inhibitors, and positive controls. Refer to the detailed Western Blotting protocol below. |
Problem: High background or non-specific bands on pERK Western blot.
| Possible Cause | Troubleshooting Step |
| Antibody Issues | Use a highly specific and validated pERK antibody. Optimize the primary and secondary antibody concentrations. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations. |
| High Protein Load | Reduce the amount of protein loaded onto the gel. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration for pERK Inhibition
Objective: To determine the optimal incubation time with this compound for achieving maximal inhibition of pERK in a specific cell line.
Materials:
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KRAS(G12D) mutant cell line of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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6-well plates
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Reagents and equipment for Western blotting
Procedure:
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Cell Seeding: Seed an equal number of cells into the wells of multiple 6-well plates and allow them to adhere and reach 70-80% confluency.
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Treatment: Treat the cells with the determined optimal concentration of this compound or DMSO (vehicle control).
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Time Points: Lyse the cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0 hour" time point represents untreated cells.
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Protein Extraction:
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Wash cells with ice-cold PBS.
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Add lysis buffer containing protease and phosphatase inhibitors to each well.
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Scrape the cells and collect the lysate.
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Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blot Analysis:
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Normalize protein concentrations for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against pERK (e.g., p-p44/42 MAPK Thr202/Tyr204) and total ERK.
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Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Incubate with appropriate HRP-conjugated secondary antibodies.
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Visualize bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each time point. Plot the normalized pERK levels against time to determine the point of maximal inhibition.
Protocol 2: Washout Experiment to Assess Duration of pERK Inhibition
Objective: To determine how long pERK remains inhibited after the removal of this compound.
Procedure:
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Treatment: Treat cells with this compound for the optimal duration determined in the time-course experiment.
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Washout:
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Remove the medium containing this compound.
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Wash the cells twice with warm, sterile PBS.
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Add fresh, pre-warmed complete medium without this compound.
-
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Recovery Time Points: Lyse the cells at various time points after the washout (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point is immediately after the washout.
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Western Blot Analysis: Perform Western blotting for pERK and total ERK as described in the time-course protocol.
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Data Analysis: Quantify and normalize pERK levels to total ERK. Plot the normalized pERK levels against the recovery time to observe the rate at which pERK signaling is restored.
Protocol 3: Western Blotting for pERK and Total ERK
Objective: To detect and quantify the levels of phosphorylated and total ERK in cell lysates.
Materials:
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Cell lysates
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Laemmli sample buffer
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SDS-PAGE gels
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Running buffer
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (5% BSA or non-fat dry milk in TBST)
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Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
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Loading control antibody: Mouse anti-GAPDH or β-actin
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HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
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TBST (Tris-buffered saline with 0.1% Tween-20)
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ECL Western blotting detection reagents
Procedure:
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Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
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SDS-PAGE: Load equal amounts of protein per lane and run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the proteins from the gel to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10-15 minutes each with TBST.
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Detection: Incubate the membrane with ECL reagents and visualize the bands using a chemiluminescence imaging system.
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Stripping and Reprobing (Optional): To probe for total ERK or a loading control on the same membrane, the membrane can be stripped of the initial antibodies and then re-probed.
Data Presentation
Table 1: Hypothetical Time-Course of pERK Inhibition by this compound (10 μM)
| Treatment Time (hours) | Normalized pERK/Total ERK Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.00 |
| 1 | 0.65 |
| 2 | 0.30 |
| 4 | 0.15 |
| 8 | 0.12 |
| 12 | 0.18 |
| 24 | 0.25 |
Table 2: Hypothetical pERK Recovery After this compound Washout
| Time After Washout (hours) | Normalized pERK/Total ERK Ratio (Fold Change vs. Control) |
| 0 | 0.15 |
| 2 | 0.25 |
| 4 | 0.40 |
| 8 | 0.65 |
| 12 | 0.85 |
| 24 | 0.95 |
Visualizations
Caption: The KRAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a time-course analysis of pERK inhibition.
Caption: Experimental workflow for a washout experiment to assess pERK recovery.
References
Technical Support Center: Overcoming Limitations of TH-Z827 in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the KRAS(G12D) inhibitor, TH-Z827, in in vivo experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a mutant-selective inhibitor of KRAS(G12D). It works by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, which inhibits the interaction with its downstream effectors.[1] This blockade disrupts signaling through the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation.[2] |
| Which cancer models are suitable for in vivo studies with this compound? | This compound has been shown to be effective in pancreatic cancer models. Commonly used cell lines for xenograft studies include Panc 04.03 (human pancreatic adenocarcinoma) and KPC (genetically engineered mouse model of pancreatic cancer).[2] BALB/c nude mice are a suitable host for Panc 04.03 xenografts, while C57BL/6 mice are used for the syngeneic KPC model.[2] |
| What is the recommended dose for this compound in vivo? | In mouse models, this compound has been administered intraperitoneally at doses ranging from 10 mg/kg to 30 mg/kg.[2] A dose-dependent reduction in tumor volume has been observed within this range.[2] |
| What are the known limitations of this compound in vivo? | The primary limitation observed in vivo is dose-dependent toxicity, specifically weight loss, at higher doses (e.g., 30 mg/kg).[2] This suggests potential off-target effects that can impact the overall health of the animal model. |
| Can this compound be used in combination with other therapies? | Yes, this compound has shown synergistic effects when combined with an anti-PD-1 antibody in a KPC mouse model.[1] This combination has been shown to lead to a more significant decrease in tumor volume compared to either monotherapy.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant body weight loss in mice treated with this compound. | This is a known dose-dependent toxicity of this compound, likely due to off-target effects. | • Reduce the dose of this compound to 10 mg/kg, which has been shown to be effective with less toxicity.[2]• Monitor body weight daily and consider a dose reduction or temporary cessation of treatment if weight loss exceeds 15-20% of baseline.• Ensure adequate hydration and nutrition for the animals. |
| Suboptimal tumor growth inhibition with this compound monotherapy. | • Insufficient dose.• Tumor heterogeneity and resistance mechanisms. | • If toxicity is not a concern, consider a dose escalation up to 30 mg/kg, while closely monitoring for weight loss.[2]• Implement a combination therapy regimen with an anti-PD-1 antibody to enhance the anti-tumor response.[1] |
| Difficulty establishing Panc 04.03 xenograft tumors. | • Low cell viability.• Incorrect injection technique or cell number. | • Ensure Panc 04.03 cells are in the exponential growth phase before harvesting for injection.• Use a cell suspension of 1 x 10^7 cells in a volume of 100 µL per mouse for subcutaneous injection in BALB/c nude mice.[3] For orthotopic injection into the pancreas, use 1 x 10^6 cells in 50 µL.[4] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Panc 04.03 | Pancreatic Adenocarcinoma | 4.7[2] |
| PANC-1 | Pancreatic Adenocarcinoma | 4.4[2] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Animal Model | Treatment Group | Dose | Administration Route | Tumor Volume Reduction | Body Weight Change |
| BALB/c nude mice (Panc 04.03 xenograft) | This compound | 10 mg/kg | Intraperitoneal | Significant | Minimal |
| BALB/c nude mice (Panc 04.03 xenograft) | This compound | 30 mg/kg | Intraperitoneal | More significant | Observed weight loss[2] |
| C57BL/6 mice (KPC model) | This compound + anti-PD-1 | 10 mg/kg + 100 µ g/dose | Intraperitoneal | Synergistic reduction | Not specified |
Experimental Protocols
Panc 04.03 Xenograft Model Protocol
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Cell Culture: Culture Panc 04.03 cells in RPMI-1640 medium supplemented with 15% fetal bovine serum and 20 Units/mL human recombinant insulin at 37°C in a 5% CO2 incubator.
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Cell Preparation for Injection:
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Harvest cells during the exponential growth phase using 0.25% Trypsin-EDTA.
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Wash the cells with serum-free medium and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^8 cells/mL for subcutaneous injection or 2 x 10^7 cells/mL for orthotopic injection.[4]
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Cell viability should be >95% as determined by trypan blue exclusion.
-
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Animal Model: Use female athymic nude mice (BALB/c background), 6-8 weeks old.
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Subcutaneous Injection:
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Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.[3]
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Monitor tumor growth by caliper measurements twice a week.
-
-
Orthotopic Injection:
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Anesthetize the mouse. Make a small incision in the left abdominal flank to expose the pancreas.
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Inject 50 µL of the cell suspension (1 x 10^6 cells) into the tail of the pancreas.[4]
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Close the incision with sutures or surgical clips.
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Combination Therapy Protocol: this compound and Anti-PD-1 Antibody
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Animal Model: Use C57BL/6 mice bearing tumors derived from KPC cells.
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Drug Preparation:
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Prepare this compound in a suitable vehicle (e.g., PBS) for intraperitoneal injection.
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Dilute the anti-PD-1 antibody in sterile PBS.
-
-
Dosing and Schedule:
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Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.
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Administer the anti-PD-1 antibody at a dose of 100 µg per mouse via intraperitoneal injection.
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A representative dosing schedule involves administering both agents every 3-4 days for a specified duration, as detailed in the source literature (Mao et al., Cell Discovery, 2022).
-
Visualizations
Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
TH-Z827 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of the KRAS(G12D) inhibitor, TH-Z827. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored in a cool and dry place. For long-term storage, it is recommended to keep the compound at 0-4°C.[1] Ensure the container is tightly sealed to protect it from moisture and air.
Q2: What is the recommended storage condition for this compound in solution?
A2: Once this compound is dissolved in a solvent such as DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term use.[1]
Q3: How long can I store this compound solutions?
A3: For optimal performance, it is recommended to use freshly prepared solutions. If a stock solution is stored at -20°C for more than one month, its efficacy should be re-verified.[1] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[1]
Q4: Is this compound sensitive to light?
Q5: What solvents are compatible with this compound?
A5: The solubility of this compound in common laboratory solvents is a key consideration for preparing stock solutions. Please refer to the solubility data table below. Always use high-purity, anhydrous solvents to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in my assay. | Improper storage of the compound leading to degradation. | Verify that the solid compound and its solutions have been stored according to the recommended conditions (see FAQs). If in doubt, use a fresh vial of the compound to prepare a new stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[1] | |
| Incorrect solvent or poor solubility. | Ensure the compound is fully dissolved in the appropriate solvent at the desired concentration. Sonication may aid in dissolution. Refer to the solubility data table. | |
| Precipitate observed in my thawed stock solution. | The compound has come out of solution during freezing. | Gently warm the vial to room temperature and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, the solution may be supersaturated or degraded, and a new solution should be prepared. |
| The solvent has absorbed water, reducing solubility. | Use anhydrous grade solvents and store them properly to prevent water absorption. | |
| Inconsistent results between experiments. | Degradation of the working solution. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not store diluted working solutions for extended periods. |
| Variation in compound concentration due to solvent evaporation. | Ensure vials are tightly sealed during storage and handling to prevent solvent evaporation, which can alter the compound concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | 0-4°C | Long-term | Store in a tightly sealed container in a dry place.[1] |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month (re-verify efficacy after)[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] Protect from light. |
| Thawed Aliquot | 4°C | Up to 2 weeks[1] | Use for preparing working solutions. |
Table 2: Solubility of this compound in Common Solvents (Exemplary Data)
| Solvent | Solubility |
| DMSO | > 45 mg/mL |
| H₂O | < 1 mg/mL |
Note: This data is based on general information for similar compounds and should be confirmed with the product's Certificate of Analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Aseptic Handling: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
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Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
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Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing Compound Stability
This workflow provides a general approach to assess the stability of this compound under specific experimental conditions.
Caption: General workflow for evaluating the stability of this compound.
Mandatory Visualization
KRAS Signaling Pathway and Inhibition by this compound
The following diagram illustrates the simplified KRAS signaling pathway and the mechanism of action for this compound. This compound is a selective inhibitor of the KRAS(G12D) mutant protein, preventing its interaction with downstream effectors like CRAF and subsequently inhibiting signaling cascades such as the MAPK and PI3K/mTOR pathways.[2][3]
Caption: Inhibition of KRAS(G12D) signaling by this compound.
References
Dealing with batch-to-batch variability of TH-Z827
Welcome to the technical support center for TH-Z827. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the use of this compound, with a specific focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the KRAS(G12D) mutant protein.[1][2] It functions by blocking the interaction between KRAS(G12D) and its effector protein, CRAF.[1][3] This inhibition prevents the activation of downstream signaling pathways, namely the MAPK and PI3K/mTOR pathways, which are crucial for cell proliferation and survival.[1][3] this compound has been shown to not bind to KRAS(WT) or KRAS(G12C).[4][1][5]
Q2: We are observing different IC50 values for this compound between different lots. Why is this happening and what can we do?
A2: Batch-to-batch variation in the potency of small molecule inhibitors is a known issue that can arise from minor differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. To mitigate this, we recommend the following:
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Internal Quality Control: Perform a dose-response curve for each new lot of this compound upon receipt to determine its specific IC50 in your assay system.
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Standardized Protocols: Ensure that all experimental parameters, including cell density, passage number, serum concentration, and incubation times, are kept consistent across experiments.
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Reference Lot: If possible, maintain a small amount of a previously characterized "gold standard" lot to run alongside new batches for direct comparison.
Q3: Our in vivo experiments with this compound are showing inconsistent tumor growth inhibition and some toxicity. Could this be related to batch variability?
A3: Yes, inconsistencies in in vivo efficacy and toxicity can be linked to batch-to-batch variability. In a study using a xenograft model with Panc 04.03 cells, this compound demonstrated dose-dependent tumor volume reduction at 10-30 mg/kg.[1][3] However, weight loss was observed at the 30 mg/kg dose, suggesting potential off-target effects or toxicity.[1][3] Variability in the purity or composition of different batches could exacerbate these effects. We recommend performing a small pilot study with each new batch to establish the maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in cell proliferation assays | Batch-to-batch variability in compound purity or activity. | Qualify each new lot by generating a full dose-response curve. Standardize cell culture conditions, including cell line authentication, passage number, and seeding density. |
| Cell line instability or misidentification. | Perform regular cell line authentication. | |
| Reduced or no inhibition of pERK/pAKT signaling | Incorrect compound concentration. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
| Sub-optimal antibody performance in Western blotting. | Validate primary and secondary antibodies. Run positive and negative controls. | |
| Unexpected cell toxicity or off-target effects | Higher than expected potency of a new batch. | Re-evaluate the dose-response and consider using a lower concentration range. |
| Presence of impurities from synthesis. | If possible, obtain a certificate of analysis for the specific lot to check for purity. |
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound.
| Parameter | Value | Assay/Model System | Reference |
| IC50 (KRAS(G12D) inhibition) | 2.4 µM | SOS-catalyzed nucleotide exchange assay | [4][1][2][5] |
| IC50 (KRAS(G12D)-CRAF interaction) | 42 µM | Split-luciferase reporter system | [1][3][6] |
| IC50 (PANC-1 cell proliferation) | 4.4 µM | Pancreatic cancer cell line | [1][3][6] |
| IC50 (Panc 04.03 cell proliferation) | 4.7 µM | Pancreatic cancer cell line | [1][3][6] |
| In vivo Efficacy | Significant tumor volume reduction | Panc 04.03 xenograft model (10-30 mg/kg) | [1][3] |
Signaling Pathway Diagram
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound signaling pathway.
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1 or Panc 04.03) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Western Blot for pERK and pAKT
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a new batch of this compound.
Caption: New batch evaluation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KRAS(G12D)抑制剂 | MCE [medchemexpress.cn]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of TH-Z827 and TH-Z835: Potency and Efficacy in Targeting KRAS(G12D)
A detailed examination of two novel inhibitors, TH-Z827 and TH-Z835, reveals significant insights into their potential as therapeutic agents against KRAS(G12D)-mutated cancers. This guide provides a comprehensive comparison of their potency and efficacy, supported by experimental data, to inform researchers and drug development professionals.
Both this compound and TH-Z835 are mutant-selective inhibitors that target the KRAS(G12D) oncoprotein, a critical driver in numerous cancers, including pancreatic cancer.[1][2] These compounds operate through a novel mechanism, forming a salt bridge with the Asp12 residue of the mutant KRAS protein, thereby inhibiting its function.[1][3] This interaction is crucial for their specificity, as they do not bind to wild-type KRAS or the G12C mutant.[4][5]
Potency Comparison: In Vitro Inhibition
Experimental data demonstrates that while both compounds are effective, TH-Z835 exhibits superior potency in inhibiting KRAS(G12D) activity. This is evident in biochemical assays measuring the inhibition of SOS-catalyzed nucleotide exchange.
| Compound | Target | IC50 (μM) | Assay |
| TH-Z835 | KRAS(G12D) | 1.6 | SOS-catalyzed nucleotide exchange |
| This compound | KRAS(G12D) | 2.4 | SOS-catalyzed nucleotide exchange |
Table 1: Biochemical Potency of this compound and TH-Z835 against KRAS(G12D). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target by 50%. A lower IC50 indicates greater potency.[4][6][7]
Efficacy in Cellular Models
The enhanced potency of TH-Z835 translates to greater efficacy in cellular contexts. In pancreatic cancer cell lines harboring the KRAS(G12D) mutation, TH-Z835 demonstrates more potent anti-proliferative effects and a stronger impact on downstream signaling pathways.
Anti-Proliferative Activity
| Compound | Cell Line | Mutation | IC50 (μM) |
| TH-Z835 | PANC-1 | KRAS(G12D) | <0.5 |
| KPC | KRAS(G12D) | <0.5 | |
| This compound | PANC-1 | KRAS(G12D) | 4.4 |
| Panc 04.03 | KRAS(G12D) | 4.7 |
Table 2: Anti-proliferative efficacy of this compound and TH-Z835 in KRAS(G12D) mutant cancer cell lines.[4][5]
Inhibition of Downstream Signaling
Both inhibitors effectively suppress the MAPK and PI3K/mTOR signaling pathways, which are aberrantly activated by mutant KRAS. TH-Z835, however, achieves this at lower concentrations.
| Compound | Cell Line | Downstream Target | IC50 (μM) |
| TH-Z835 | PANC-1 | pERK | <2.5 |
| This compound | PANC-1 | pERK | >2.5 (less potent than TH-Z835) |
| This compound | Panc 04.03 | pERK, pAKT | Effective reduction observed |
Table 3: Inhibition of downstream signaling pathways by this compound and TH-Z835.[4][8][9]
In Vivo Efficacy
In preclinical mouse xenograft models of pancreatic cancer, both compounds have demonstrated the ability to reduce tumor volume.[3][4] TH-Z835, in particular, has shown significant anti-tumor effects and has been observed to synergize with anti-PD-1 antibody therapy.[3][10] However, it is important to note that off-target effects have been suggested for both inhibitors, with this compound causing weight loss at higher doses.[4]
Mechanism of Action and Signaling Pathway
This compound and TH-Z835 inhibit the function of mutant KRAS(G12D) by binding to the protein and preventing it from interacting with its downstream effectors, such as CRAF. This disrupts the subsequent activation of the MAPK and PI3K/mTOR signaling cascades, which are critical for cell proliferation and survival.
Figure 1: Simplified KRAS signaling pathway and the inhibitory action of this compound/TH-Z835.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
SOS-Catalyzed Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog (mant-GTP) on the KRAS protein, a reaction catalyzed by the guanine nucleotide exchange factor SOS. The IC50 is determined by measuring the fluorescence signal at various inhibitor concentrations.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS inhibitors for lung cancer: All you need to know | Everyone.org [everyone.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TH-Z835 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. TH-Z835 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Head-to-Head Battle for KRAS(G12D) Inhibition: TH-Z827 vs. MRTX1133
A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two prominent KRAS(G12D) inhibitors.
The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. However, recent breakthroughs have led to the development of potent and selective inhibitors. This guide provides an in-depth comparison of two such molecules, TH-Z827 and MRTX1133, focusing on their mechanism of action, preclinical efficacy, and the experimental data supporting their development.
Mechanism of Action: Distinct Approaches to a Common Target
Both this compound and MRTX1133 are small molecule inhibitors that target the KRAS(G12D) mutant protein, but they achieve this through different binding mechanisms.
MRTX1133 , developed by Mirati Therapeutics, is a non-covalent inhibitor that binds with high affinity to the inactive, GDP-bound state of KRAS(G12D).[1][2] This binding occurs in the switch-II pocket of the protein, a key region for interaction with downstream effector proteins.[2] By locking KRAS(G12D) in its inactive conformation, MRTX1133 prevents the SOS1-catalyzed nucleotide exchange to the active GTP-bound state, thereby inhibiting downstream signaling pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][2] Molecular dynamics simulations suggest that MRTX1133 binding stabilizes the switch II region and leaves the switch I region in a dynamically inactive conformation.[3]
This compound , on the other hand, employs a novel strategy based on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[4] This interaction, involving the piperazine moiety of the inhibitor, mimics the covalent bond formed by KRAS(G12C) inhibitors with the cysteine residue.[4][5] Crystallographic studies have confirmed that this compound induces the formation of an allosteric pocket under the switch-II region and can bind to both the GDP-bound and GTP-bound forms of KRAS(G12D).[4][6] This binding disrupts the interaction between KRAS(G12D) and its downstream effector, CRAF.[7][8]
Preclinical Efficacy: A Comparative Overview
Both inhibitors have demonstrated promising anti-tumor activity in preclinical models. The following tables summarize the available quantitative data for in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound and MRTX1133
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 2.4 µM | [7][8] |
| KRAS(G12D)-CRAF Interaction | - | 42 µM | [7][8] | |
| Cell Viability | PANC-1 (Pancreatic Cancer, KRAS G12D) | 4.4 µM | [7] | |
| Cell Viability | Panc 04.03 (Pancreatic Cancer, KRAS G12D) | 4.7 µM | [7] | |
| MRTX1133 | Biochemical HTRF Assay (Binding to GDP-bound KRAS G12D) | KRAS(G12D) | <2 nM | [1] |
| ERK Phosphorylation | AGS (Gastric Cancer, KRAS G12D) | 2 nM | [2] | |
| Cell Viability (2D) | AGS (Gastric Cancer, KRAS G12D) | 6 nM | [2] | |
| Cell Viability | Panel of KRAS G12D mutant cell lines | Median IC50 ~5 nM | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and MRTX1133
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | Panc 04.03 Xenograft (Nude Mice) | 10-30 mg/kg, IP | Significant, dose-dependent tumor volume reduction | [7] |
| MRTX1133 | HPAC Xenograft (Pancreatic Cancer) | 30 mg/kg, IP, BID | 85% regression | [1] |
| AGS Xenograft (Gastric Cancer) | 3 mg/kg, IP, BID | 94% TGI | [2] | |
| AGS Xenograft (Gastric Cancer) | 10 mg/kg, IP, BID | -62% regression | [2] | |
| AGS Xenograft (Gastric Cancer) | 30 mg/kg, IP, BID | -73% regression | [2] | |
| KRAS G12D PDAC Xenografts | Various | Marked tumor regression (≥30%) in 8 of 11 models | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: KRAS(G12D) signaling pathway and points of inhibition by this compound and MRTX1133.
Caption: General experimental workflow for preclinical evaluation of KRAS(G12D) inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and MRTX1133.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Cancer cell lines harboring the KRAS(G12D) mutation (e.g., PANC-1, Panc 04.03, AGS) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or MRTX1133) or DMSO as a vehicle control. A typical concentration range is from 0.1 nM to 100 µM.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, luminescence is measured using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Western Blot for pERK and pAKT Inhibition
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human pancreatic or other cancer cells with the KRAS(G12D) mutation (e.g., Panc 04.03, HPAC) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The inhibitor (this compound or MRTX1133) is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) or tumor regression is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as western blotting for pERK levels, to confirm target engagement in vivo.
SOS-Catalyzed Nucleotide Exchange Assay
-
Protein Preparation: Recombinant KRAS(G12D) protein is loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).
-
Reaction Initiation: The nucleotide exchange reaction is initiated by adding the guanine nucleotide exchange factor SOS1 and an excess of unlabeled GTP to the KRAS(G12D)-BODIPY-GDP complex in the presence of varying concentrations of the inhibitor.
-
Fluorescence Measurement: The dissociation of the fluorescent GDP analog from KRAS(G12D) is monitored over time by measuring the decrease in fluorescence.
-
Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined.
Conclusion
Both this compound and MRTX1133 represent significant advancements in the quest to drug the once-elusive KRAS(G12D) target. MRTX1133 demonstrates remarkable potency in the low nanomolar range in cellular assays and induces significant tumor regression in vivo.[1][2][9] Its non-covalent binding to the inactive state of KRAS(G12D) is a well-characterized mechanism.[1][2] this compound, with its unique salt-bridge formation mechanism, also shows promising anti-proliferative effects and in vivo efficacy, albeit with IC50 values in the micromolar range in the reported assays.[4][7] The potential for off-target effects with this compound at higher doses has been noted.[7]
This guide provides a snapshot of the publicly available preclinical data for these two inhibitors. Further head-to-head studies under identical experimental conditions will be crucial for a definitive comparison of their therapeutic potential. The distinct mechanisms of action of these compounds may also offer opportunities for combination therapies or for overcoming potential resistance mechanisms. As these and other KRAS(G12D) inhibitors progress through clinical development, the insights gained from these foundational preclinical studies will be invaluable.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular assemblies of the catalytic domain of SOS with KRas and oncogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Embelin Suppresses Growth of Human Pancreatic Cancer Xenografts, and Pancreatic Cancer Cells Isolated from KrasG12D Mice by Inhibiting Akt and Sonic Hedgehog Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TH-Z827 and Pan-RAS Inhibitors: Selectivity and Biochemical Profiles
For Immediate Release
A deep dive into the selectivity of the KRAS(G12D)-specific inhibitor, TH-Z827, reveals a distinct profile when compared to a panel of pan-RAS inhibitors, including RMC-6236, BI-2852, and the multivalent inhibitor 3144. This guide provides a comprehensive comparison of their biochemical activities, selectivity against various RAS isoforms and mutants, and the experimental methodologies used for their evaluation, offering valuable insights for researchers in oncology and drug discovery.
This comparative guide outlines the key differentiators between these inhibitors, focusing on their binding affinities and inhibitory concentrations. The data presented underscores the diverse strategies being employed to target RAS-driven cancers, from mutant-specific approaches to broad-spectrum inhibition.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the available quantitative data for this compound and the selected pan-RAS inhibitors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Biochemical Activity of RAS Inhibitors
| Inhibitor | Target | Assay Type | Measurement | Value | Reference |
| This compound | KRAS(G12D) | SOS-catalyzed Nucleotide Exchange | IC50 | 2.4 µM | [1] |
| KRAS(G12D)-CRAF Interaction | Split-Luciferase Reporter | IC50 | 42 µM | [1] | |
| KRAS(G12C) | SOS-catalyzed Nucleotide Exchange | IC50 | 20 µM | [1] | |
| RMC-6236 | KRAS(G12V) | RAS-RAF Binding | EC50 | Not specified | [2] |
| KRAS(G12D) | RAS-RAF Binding | EC50 | Not specified | [2] | |
| KRAS(WT) | RAS-RAF Binding | EC50 | Not specified | [2] | |
| NRAS(WT) | RAS-RAF Binding | EC50 | Not specified | [2] | |
| HRAS(WT) | RAS-RAF Binding | EC50 | Not specified | [2] | |
| BI-2852 | GTP-KRAS(G12D):SOS1 | AlphaScreen | IC50 | 490 nM | [3] |
| GTP-KRAS(G12D):CRAF | Biochemical Assay | IC50 | 770 nM | [3] | |
| GTP-KRAS(G12D):PI3Kα | Biochemical Assay | IC50 | 500 nM | [3] | |
| ADT-007 | KRAS(G13D) HCT-116 cells | Cell Growth (Cell Titer Glo) | IC50 | 5 nM | [4] |
| KRAS(G12C) MIA PaCa-2 cells | Cell Growth (Cell Titer Glo) | IC50 | 2 nM | [4] | |
| RAS(WT) HT-29 cells | Cell Growth (Cell Titer Glo) | IC50 | 493 nM | [4] | |
| Compound 3144 | KRAS(G12D) | Isothermal Titration Calorimetry | Kd | 4.7 µM | [5] |
| KRAS(WT) | Isothermal Titration Calorimetry | Kd | 17 µM | [5] | |
| HRAS | Isothermal Titration Calorimetry | Kd | 6.6 µM | [5] | |
| NRAS | Isothermal Titration Calorimetry | Kd | 3.7 µM | [5] |
Table 2: Binding Affinity of RAS Inhibitors
| Inhibitor | Target | Assay Type | Measurement | Value | Reference |
| This compound | KRAS(WT) | Isothermal Titration Calorimetry | Binding | No measurable binding | [1] |
| KRAS(G12C) | Isothermal Titration Calorimetry | Binding | No measurable binding | [1] | |
| RMC-6236 | KRAS(G12V) (binary complex with CypA) | Not Specified | KD2 | 131 nM | [2] |
| KRAS(G12D) (binary complex with CypA) | Not Specified | KD2 | 364 nM | [2] | |
| KRAS(WT) (binary complex with CypA) | Not Specified | KD2 | 154 nM | [2] | |
| BI-2852 | KRAS(G12D) | Isothermal Titration Calorimetry | Kd | 740 nM | [3] |
| ADT-007 | KRAS in HCT-116 cell lysates | Cellular Thermal Shift Assay | EC50 | 0.45 nM | [6] |
| KRAS(G12C) in HEK293 cells | Cellular Thermal Shift Assay | EC50 | 6.7 nM | [6] | |
| Compound 3144 | KRAS(G12D) | Isothermal Titration Calorimetry | Kd | 4.7 µM | [5] |
| KRAS(WT) | Isothermal Titration Calorimetry | Kd | 17 µM | [5] | |
| HRAS | Isothermal Titration Calorimetry | Kd | 6.6 µM | [5] | |
| NRAS | Isothermal Titration Calorimetry | Kd | 3.7 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key experimental protocols cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of interactions in solution.[7] It directly measures the heat released or absorbed during a binding event.
-
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (RAS protein) at a constant temperature. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.
-
Procedure:
-
The sample cell is filled with a solution of the purified RAS protein of known concentration.
-
The injection syringe is filled with a solution of the inhibitor, typically at a 10-fold higher concentration.
-
A series of small, precisely measured injections of the inhibitor solution are made into the sample cell.
-
The heat change after each injection is detected by the calorimeter.
-
The data are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
SOS-catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on RAS, a critical step in RAS activation, which is catalyzed by the guanine nucleotide exchange factor (GEF) Son of Sevenless (SOS).[8][9]
-
Principle: The assay monitors the binding of a fluorescently labeled GTP analog to GDP-loaded RAS in the presence of SOS1. Inhibition of this process by a compound results in a decrease in the fluorescence signal.[8]
-
Procedure:
-
GDP-loaded KRAS protein is incubated with the inhibitor at various concentrations.
-
The catalytic domain of SOS1 (SOScat) and a fluorescent GTP analog (e.g., BODIPY-GTP) are added to the mixture.[8]
-
The increase in fluorescence, corresponding to the binding of the fluorescent GTP to KRAS, is monitored over time using a fluorescence plate reader.
-
The initial rate of nucleotide exchange is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the rate of nucleotide exchange against the inhibitor concentration.
-
RAS-RAF Binding Assay
This assay evaluates the ability of an inhibitor to disrupt the interaction between activated RAS and its downstream effector, RAF kinase.
-
Principle: This assay often utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Activated, GTP-bound RAS is labeled with a donor fluorophore, and the RAS-binding domain (RBD) of RAF is labeled with an acceptor fluorophore. When in close proximity (i.e., when RAS and RAF are bound), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[10]
-
Procedure:
-
GTP-loaded, donor-labeled RAS protein is incubated with the test inhibitor at various concentrations.
-
Acceptor-labeled RAF-RBD is added to the wells.
-
The mixture is incubated to allow for binding to occur.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The percentage of inhibition is calculated for each inhibitor concentration, and IC50 values are determined by plotting the inhibition percentage against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the RAS signaling pathway and a typical experimental workflow for evaluating RAS inhibitors.
Caption: The RAS signaling pathway, a key regulator of cell proliferation and survival.
Caption: A logical workflow for the evaluation of RAS inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
A Comparative Guide to the In Vivo Efficacy of TH-Z827 and Other KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of cancers, including pancreatic, colorectal, and lung cancers, making it a critical target for novel therapeutic development. This guide provides an objective comparison of the in vivo efficacy of TH-Z827, a mutant-selective KRAS G12D inhibitor, with other emerging inhibitors targeting the same mutation. The information presented is supported by available preclinical experimental data to aid researchers in their evaluation of these compounds.
In Vivo Efficacy Comparison
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and other notable KRAS G12D inhibitors from preclinical studies. These studies primarily utilize xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Inhibitor | Cancer Model | Dosing | Efficacy | Reference |
| This compound | Panc 04.03 (Pancreatic Cancer) Xenograft | 10-30 mg/kg, intraperitoneally | Significantly reduces tumor volumes in a dose-dependent manner.[1] | [1] |
| MRTX1133 | Panc 04.03 (Pancreatic Cancer) Xenograft | 3 mg/kg BID, intraperitoneally | 94% tumor growth inhibition.[2] | [2] |
| 10 mg/kg BID, intraperitoneally | -62% tumor regression.[2] | [2] | ||
| 30 mg/kg BID, intraperitoneally | -73% tumor regression.[2] | [2] | ||
| HPAC (Pancreatic Cancer) Xenograft | 30 mg/kg BID, intraperitoneally | 85% tumor regression.[3] | [3] | |
| HRS-4642 | AsPC-1 (Pancreatic Cancer) Xenograft | 3.75, 7.5, and 15 mg/kg, intravenously | Significantly inhibited tumor volumes. | |
| GP2d (Colorectal Cancer) Xenograft | 3.75, 7.5, and 15 mg/kg, intravenously | Significantly inhibited tumor volumes. | ||
| Lung Adenocarcinoma PDX | 7.5 and 15 mg/kg, intravenously | Complete tumor eradication. | ||
| INCB161734 | Multiple Pancreatic and Colorectal Cancer Xenografts | Not specified | Significant tumor growth inhibition, growth arrest, and/or regression. | |
| QTX3034 | HPAC (Pancreatic) and GP2D (Colorectal) Xenografts | Twice daily (BID), oral | Tumor regression in 100% of animals.[4][5] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for in vivo xenograft studies used to evaluate the efficacy of KRAS G12D inhibitors. Specific details for each inhibitor may vary and should be consulted in the primary literature.
General Subcutaneous Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines harboring the KRAS G12D mutation (e.g., Panc 04.03, HPAC, AsPC-1) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a sterile solution (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control (vehicle) and treatment groups. The inhibitor is administered at specified doses and schedules (e.g., daily, twice daily) via the appropriate route (e.g., intraperitoneal or oral gavage).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often the percentage of tumor growth inhibition (TGI) or tumor regression compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as measuring the levels of downstream signaling proteins (e.g., pERK) to confirm target engagement.
Visualizing Key Pathways and Processes
To better understand the context of these in vivo studies, the following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow.
Caption: Simplified KRAS G12D signaling cascade and the point of intervention for G12D inhibitors.
Caption: A generalized workflow for conducting in vivo efficacy studies of anticancer agents.
References
Validating the Mechanism of TH-Z827: A Comparative Guide Using CRISPR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation, and outlines a strategy for its validation using CRISPR-Cas9 knockout models. We present a comparative analysis with the alternative KRAS(G12D) inhibitor, MRTX1133, supported by experimental data and detailed protocols for key validation assays.
Understanding the Mechanism of this compound
This compound is a potent and selective small molecule inhibitor that targets the KRAS(G12D) mutant protein. This specific mutation is a key driver in a significant portion of human cancers, particularly pancreatic ductal adenocarcinoma. The mechanism of this compound revolves around its ability to form a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein. This interaction locks the KRAS(G12D) protein in an inactive state, thereby preventing the activation of downstream oncogenic signaling pathways, namely the MAPK and PI3K/mTOR pathways. This targeted inhibition leads to a reduction in cell proliferation and tumor growth in KRAS(G12D)-mutant cancer models.[1]
Proposed CRISPR-Cas9 Knockout Model for Mechanism Validation
To definitively validate that the anti-cancer effects of this compound are mediated through the specific inhibition of KRAS(G12D), a CRISPR-Cas9-mediated knockout of the KRAS gene in a KRAS(G12D)-mutant cancer cell line, such as PANC-1, can be employed.[2][3][4] This approach allows for a direct comparison of the drug's effect in the presence and absence of its intended target.
Experimental Workflow
The proposed experimental workflow would involve the following key steps:
-
Design and Generation of KRAS-targeting sgRNAs: Single guide RNAs (sgRNAs) are designed to specifically target a region of the KRAS gene for knockout.
-
Lentiviral Transduction and Selection: The sgRNAs and Cas9 nuclease are delivered to the PANC-1 cells using a lentiviral system, followed by selection of the successfully transduced cells.
-
Clonal Expansion and Knockout Validation: Single-cell clones are isolated and expanded. The successful knockout of the KRAS(G12D) protein is then validated at the genomic and protein levels using DNA sequencing and Western blotting, respectively.
-
Phenotypic Assays: The parental (wild-type KRAS(G12D)) and KRAS knockout PANC-1 cell lines are then subjected to a series of phenotypic assays to compare their response to this compound treatment.
Experimental workflow for CRISPR-based validation.
Comparative Analysis: this compound vs. MRTX1133
MRTX1133 is another potent and selective noncovalent inhibitor of KRAS(G12D).[5] A comparative analysis of this compound and MRTX1133 is essential for understanding their relative therapeutic potential.
| Parameter | This compound | MRTX1133 | Reference |
| Binding Affinity (KD) | Not explicitly reported | ~1 pM | [5] |
| IC50 (Biochemical Assay) | 2.4 µM (SOS-catalyzed nucleotide exchange) | Not explicitly reported | [1] |
| IC50 (Cell Viability - PANC-1) | 4.4 µM | ~5 nM | [1][6] |
| Mechanism of Action | Forms salt bridge with Asp12 in KRAS(G12D) | Binds to the switch-II pocket of KRAS(G12D) | [1][5] |
| Selectivity | No binding to KRAS(WT) or KRAS(G12C) | High selectivity over KRAS(WT) | [1][5] |
Signaling Pathway Inhibition
Both this compound and MRTX1133 are expected to inhibit the downstream signaling pathways of KRAS. The validation of this inhibition is typically performed by measuring the phosphorylation levels of key proteins in these pathways, such as ERK and AKT.
This compound inhibits KRAS(G12D) signaling.
Detailed Experimental Protocols
CRISPR-Cas9 Knockout of KRAS(G12D) in PANC-1 Cells
-
sgRNA Design and Cloning: Design three to four sgRNAs targeting the early exons of the human KRAS gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Co-transfect the lentiviral vectors with packaging plasmids into HEK293T cells to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce PANC-1 cells.
-
Selection and Clonal Isolation: Two days post-transduction, select the cells with puromycin (1-2 µg/mL) for 3-5 days. After selection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and amplify the targeted region of the KRAS gene by PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the KRAS protein in the knockout clones. Use an antibody that recognizes KRAS.
-
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed both parental (wild-type KRAS(G12D)) and KRAS knockout PANC-1 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis in a suitable software like GraphPad Prism.
Western Blotting for pERK and pAKT
-
Cell Treatment and Lysis: Plate parental and KRAS knockout PANC-1 cells. Treat the parental cells with this compound (at a concentration around its IC50) for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
SOS-catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS protein, which is a key step in its activation.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant KRAS(G12D) protein pre-loaded with a fluorescent GDP analog (e.g., mant-GDP), the guanine nucleotide exchange factor SOS1, and the inhibitor (this compound) at various concentrations.
-
Initiation of Exchange: Initiate the nucleotide exchange reaction by adding a high concentration of non-fluorescent GTP.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of the inhibitor to its target protein.
-
Sample Preparation: Prepare a solution of purified recombinant KRAS(G12D) protein in the ITC cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat changes associated with binding.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
By following this comprehensive guide, researchers can effectively validate the mechanism of this compound and objectively compare its performance against other KRAS(G12D) inhibitors, thereby contributing to the development of more effective targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines [ouci.dntb.gov.ua]
- 3. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KRAS Inhibitors: TH-Z827 (G12D-selective) vs. Adagrasib (MRTX849, G12C-selective)
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two targeted KRAS inhibitors, TH-Z827 and adagrasib (MRTX849). It is crucial to note at the outset that these inhibitors target different mutations of the KRAS oncogene; this compound is a selective inhibitor of KRAS G12D, while adagrasib is a selective inhibitor of KRAS G12C. This guide will, therefore, focus on their individual characteristics, mechanisms of action, and preclinical efficacy against their respective targets.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric binding sites. The development of covalent inhibitors targeting a cysteine residue in the G12C mutant marked a significant breakthrough. This guide examines two such inhibitors, this compound and adagrasib, providing a comparative overview of their preclinical data.
Mechanism of Action
Both this compound and adagrasib function by locking the KRAS protein in an inactive, GDP-bound state. However, their specific interactions and the mutations they target differ significantly.
Adagrasib (MRTX849) is a covalent inhibitor that irreversibly and selectively binds to the cysteine residue of the KRAS G12C mutant.[1][2] This covalent modification prevents the exchange of GDP for GTP, thereby blocking downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.[3][4]
This compound is a non-covalent, mutant-selective inhibitor of KRAS G12D.[5][6] It achieves its selectivity by forming a salt bridge with the aspartate residue at codon 12 (Asp12) within the switch-II pocket.[6][7] This interaction also stabilizes the inactive GDP-bound conformation of KRAS.[8]
Biochemical and Cellular Potency
The following tables summarize the reported biochemical and cellular potencies of this compound and adagrasib against their respective target mutations.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | SOS-catalyzed nucleotide exchange | KRAS G12D | 2.4 µM | [5][8] |
| This compound | KRAS(G12D)-CRAF interaction | KRAS G12D | 42 µM | [5] |
| Adagrasib (MRTX849) | KRAS-dependent signal transduction | KRAS G12C | ~5 nM | [2] |
| Table 1: Biochemical Assay Data |
| Inhibitor | Cell Line | KRAS Mutation | IC50 | Reference |
| This compound | PANC-1 | G12D | 4.4 µM | [5][8] |
| This compound | Panc 04.03 | G12D | 4.7 µM | [5][8] |
| Adagrasib (MRTX849) | H358 | G12C | Not explicitly stated, but potent inhibition demonstrated | [9] |
| Adagrasib (MRTX849) | MIA PaCa-2 | G12C | Not explicitly stated, but potent inhibition demonstrated | [9] |
| Table 2: Cellular Proliferation Assay Data |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of both inhibitors.
This compound has been shown to significantly reduce tumor volume in a dose-dependent manner in mouse xenograft models of pancreatic cancer (Panc 04.03 and KPC cells).[8][10] However, weight loss was observed at a dose of 30 mg/kg, suggesting potential off-target effects.[8][10]
Adagrasib (MRTX849) has demonstrated significant tumor regression in various KRAS G12C-positive patient-derived xenograft models.[11] It has also shown the ability to penetrate the central nervous system and induce tumor regression in preclinical brain metastasis models.[1][12]
Experimental Protocols
SOS-Catalyzed Nucleotide Exchange Assay (for this compound)
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein. The protocol generally involves the following steps:
-
Recombinant KRAS G12D protein is incubated with the test compound (this compound).
-
The guanine nucleotide exchange factor SOS1 is added to the mixture.
-
A fluorescently labeled GTP analog (e.g., mant-GTP) is introduced.
-
The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to KRAS, is monitored over time using a fluorescence plate reader.
-
The IC50 value is calculated by measuring the concentration of the inhibitor required to reduce the rate of nucleotide exchange by 50%.[7][8]
Isothermal Titration Calorimetry (ITC) (for this compound)
ITC is used to measure the binding affinity of an inhibitor to its target protein.
-
A solution of the KRAS G12D protein is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor (this compound) is placed in the injection syringe.
-
Small aliquots of the inhibitor are injected into the protein solution.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][8]
Cell Proliferation Assay (General)
The anti-proliferative effects of the inhibitors are typically assessed using a variety of cell-based assays, such as the MTT or CellTiter-Glo assay.
-
Cancer cell lines harboring the relevant KRAS mutation (G12D for this compound, G12C for adagrasib) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by viable cells.
-
The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.[5][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS signaling pathway and points of inhibition.
Caption: A typical preclinical experimental workflow.
Conclusion
This compound and adagrasib (MRTX849) represent significant advances in targeting specific KRAS mutations. While adagrasib has progressed further in clinical development for KRAS G12C-mutant cancers, this compound shows promise as a selective inhibitor for the highly prevalent KRAS G12D mutation. The data presented here highlights their distinct mechanisms and preclinical efficacy against their respective targets. Further research and clinical investigation are necessary to fully elucidate the therapeutic potential of this compound and to understand and overcome potential resistance mechanisms for both inhibitors. This comparative guide underscores the importance of a personalized medicine approach, where the choice of inhibitor is dictated by the specific genetic makeup of a patient's tumor.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. biorxiv.org [biorxiv.org]
- 11. dovepress.com [dovepress.com]
- 12. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of TH-Z827 with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is rapidly evolving, with a significant focus on combination strategies to overcome drug resistance and enhance therapeutic efficacy. TH-Z827, a potent and selective inhibitor of the KRAS(G12D) mutation, has demonstrated promising preclinical activity as a monotherapy. This guide provides a comparative overview of the potential synergistic effects of this compound when combined with other anticancer agents, drawing upon available preclinical data for closely related compounds and other KRAS(G12D) inhibitors to inform future research directions.
Rationale for Combination Therapies
KRAS is a central node in signaling pathways that drive cell proliferation and survival. Inhibition of KRAS(G12D) by this compound effectively downregulates downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. However, cancer cells can develop resistance through feedback mechanisms and activation of alternative survival pathways. Combination therapies aim to counteract these escape mechanisms by co-targeting key components of these pathways, leading to a more profound and durable anti-tumor response.
Preclinical Evidence of Synergy
While direct experimental data on the synergistic effects of this compound is limited, studies on the structurally and functionally similar KRAS(G12D) inhibitor, TH-Z835, provide valuable insights. Furthermore, extensive research on other KRAS(G12D) inhibitors in combination with various cancer therapies offers a strong rationale for investigating similar combinations with this compound.
TH-Z835 in Combination with Immunotherapy
A pivotal preclinical study demonstrated that TH-Z835, a compound closely related to this compound, exhibits a synergistic anti-tumor effect when combined with an anti-PD-1 antibody in a mouse model of pancreatic cancer[1]. This suggests that KRAS(G12D) inhibition may enhance the efficacy of immune checkpoint inhibitors.
Table 1: In Vivo Synergistic Effect of TH-Z835 and Anti-PD-1 Antibody
| Treatment Group | Animal Model | Tumor Growth Inhibition | Key Findings | Reference |
| TH-Z835 + anti-PD-1 | Syngeneic mouse model of pancreatic cancer | Significantly greater than either agent alone | Combination therapy led to a significant reduction in tumor volume. | [1] |
Potential Synergistic Combinations for this compound
Based on the known mechanisms of KRAS signaling and resistance, several classes of drugs are predicted to have synergistic effects with this compound. The following table summarizes preclinical data for other KRAS(G12D) inhibitors in combination with these agents, providing a comparative framework for future studies with this compound.
Table 2: Preclinical Synergy of Other KRAS(G12D) Inhibitors with Various Cancer Therapies
| KRAS(G12D) Inhibitor | Combination Agent | Cancer Model | Key Quantitative Findings | Reference |
| MRTX1133 | Avutometinib (RAF/MEK clamp) | Pancreatic cancer cells and xenografts | Synergistic inhibition of cell growth and induction of apoptosis. | |
| MRTX1133 | Immune checkpoint inhibitors | Pancreatic cancer preclinical models | Durable tumor elimination and improved survival. | [2][3][4] |
| MRTX1133 | Trametinib (MEK inhibitor) | Non-small cell lung cancer in vivo models | Combination suppressed tumor growth more effectively than monotherapy. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing synergistic effects.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 3. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. sciencedaily.com [sciencedaily.com]
Head-to-head comparison of TH-Z827 and BI-2852 in vitro
A Detailed Analysis for Researchers and Drug Development Professionals
The landscape of KRAS inhibitors is rapidly evolving, with several novel agents demonstrating promising preclinical and clinical activity. This guide provides a detailed head-to-head in vitro comparison of two such inhibitors, TH-Z827 and BI-2852, focusing on their biochemical and cellular performance. The data presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs in the study of KRAS-driven cancers.
At a Glance: Key In Vitro Performance Metrics
The following table summarizes the key quantitative data for this compound and BI-2852 based on publicly available information.
| Parameter | This compound | BI-2852 |
| Target Specificity | Mutant selective KRAS(G12D) | Pan-KRAS inhibitor (binds Switch I/II pocket) |
| Binding Affinity (KD) | Not detected with KRAS(WT) or KRAS(G12C)[1][2] | 740 nM for KRASG12D[3][4] |
| Biochemical Potency (IC50) | 2.4 μM (KRAS(G12D) nucleotide exchange)[1][2][5] | 490 nM (GTP-KRASG12D::SOS1 interaction)[3][4] |
| 42 μM (KRAS(G12D)-CRAF interaction)[2][5] | 770 nM (GTP-KRASG12D::CRAF interaction)[3][4] | |
| 500 nM (GTP-KRASG12D::PI3Kα interaction)[3][4] | ||
| Cellular Potency (IC50/EC50) | 4.4 μM (PANC-1, anti-proliferative)[1][5] | 5.8 μM (NCI-H358, pERK inhibition)[3][6] |
| 4.7 μM (Panc 04.03, anti-proliferative)[1][5] | 6.7 μM (NCI-H358, anti-proliferative, low serum)[6] | |
| Mechanism of Action | Forms a salt bridge with Asp12 of KRAS(G12D)[1][7] | Binds to the Switch I/II pocket, inducing a nonfunctional KRAS dimer[8][9] |
Mechanism of Action and Signaling Pathway Inhibition
This compound and BI-2852 employ distinct mechanisms to inhibit KRAS signaling, leading to the downstream suppression of key oncogenic pathways.
This compound is a mutant-selective inhibitor that specifically targets KRAS(G12D). Its mechanism relies on the formation of a salt bridge with the aspartic acid residue at position 12 of the mutant KRAS protein.[1][7] This interaction selectively inhibits the aberrant signaling from the G12D mutant form of KRAS, leaving the wild-type protein unaffected.[1][2][5]
BI-2852 , in contrast, is a pan-RAS inhibitor that binds to a pocket located between Switch I and Switch II of the KRAS protein.[6][10][11] This binding is not dependent on the mutational status of KRAS and occurs in both the active (GTP-bound) and inactive (GDP-bound) states.[4][12] By occupying this pocket, BI-2852 sterically hinders the interaction of KRAS with its upstream regulators (GEFs like SOS1 and GAPs) and downstream effectors (such as RAF and PI3Kα).[10][12] A key feature of its mechanism is the induction of a nonfunctional KRAS dimer.[8][9]
Both inhibitors ultimately lead to the downregulation of the MAPK (RAS-RAF-MEK-ERK) and PI3K/mTOR signaling cascades, which are critical for cell proliferation, survival, and growth.[1][5]
Experimental Protocols
The following are generalized protocols for key in vitro assays based on the available literature for this compound and BI-2852.
1. SOS1-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, a reaction catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.
-
Principle: Recombinant KRAS protein is pre-loaded with a fluorescently labeled GDP analog (e.g., mant-GDP). The addition of SOS1 and an excess of unlabeled nucleotide (GDP or GTP) initiates the exchange reaction, leading to a decrease in fluorescence as the mant-GDP is released. The inhibitory activity of the compound is determined by its ability to prevent this fluorescence decrease.
-
Generalized Protocol:
-
Purified, lipidated KRAS(G12D) is incubated with a fluorescent GDP analog to form the KRAS-mant-GDP complex.
-
The inhibitor (e.g., this compound) at various concentrations is added to the complex.
-
The nucleotide exchange reaction is initiated by the addition of recombinant SOS1 catalytic domain and an excess of unlabeled GDP.
-
Fluorescence is monitored over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1][7]
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of a small molecule to a protein.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the target protein, and the resulting heat changes are measured to determine the binding constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Generalized Protocol:
-
Solutions of purified KRAS protein (e.g., GDP-bound KRAS(G12D)) and the inhibitor (e.g., this compound) are prepared in the same buffer.[7]
-
The protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The data are integrated and fit to a binding model to determine the thermodynamic parameters of the interaction.[7]
-
3. Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: Cancer cells are seeded in multi-well plates and treated with the inhibitor at a range of concentrations. After a defined incubation period, cell viability is measured using a reagent that quantifies a marker of metabolically active cells (e.g., ATP content).
-
Generalized Protocol:
-
Human cancer cell lines (e.g., PANC-1 or Panc 04.03 for this compound; NCI-H358 for BI-2852) are seeded in 96-well plates.[1][5][10]
-
The following day, cells are treated with serial dilutions of the inhibitor or DMSO as a vehicle control.[10]
-
Cells are incubated for a specified period (e.g., 3 days).[10]
-
Cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo).[10]
-
Luminescence is measured, and the data are normalized to the DMSO control to determine the percentage of growth inhibition.
-
IC50 values are calculated from the dose-response curves using a suitable software (e.g., GraphPad Prism).[10]
-
Summary and Conclusion
This compound and BI-2852 represent two distinct approaches to targeting KRAS. This compound is a valuable tool for studying the specific consequences of inhibiting the KRAS(G12D) mutant, offering high selectivity over wild-type KRAS and other mutants. Its utility is particularly relevant for research focused on cancers driven by this specific mutation, such as a significant subset of pancreatic and colorectal cancers.
BI-2852, on the other hand, provides a pan-RAS inhibitory profile, making it suitable for investigating the broader effects of disrupting KRAS signaling regardless of its mutational status. Its mechanism of inducing a nonfunctional dimer is a novel strategy for targeting a protein long considered "undruggable."
The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring mutant-specific inhibition, this compound is the logical choice. For broader investigations into the role of the KRAS signaling network and for exploring pan-RAS inhibition as a therapeutic strategy, BI-2852 is a more appropriate tool. The data and protocols presented in this guide offer a foundation for making an informed decision for future in vitro studies.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. BI-2852 | Ras | TargetMol [targetmol.com]
- 12. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of TH-Z827: A Comparative Guide to KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of TH-Z827's performance against alternative KRAS G12D inhibitors, supported by experimental data and detailed methodologies.
The emergence of targeted therapies against KRAS mutations has marked a significant breakthrough in oncology. This compound, a selective inhibitor of the KRAS(G12D) mutant, has shown promise in preclinical studies. This guide provides a comprehensive comparison of the published experimental results of this compound with other known KRAS inhibitors, focusing on reproducibility and providing the necessary data for informed research decisions.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the key quantitative data from published studies on this compound and its alternatives. Direct comparison between compounds should be approached with caution, as experimental conditions may vary between studies.
Table 1: Biochemical Potency of KRAS Inhibitors
| Compound | Target | Assay Type | IC50 (μM) | Binding Affinity (KD) (μM) | Source |
| This compound | KRAS(G12D) | SOS-catalyzed Nucleotide Exchange | 2.4 | - | [1][2] |
| This compound | KRAS(G12D)-CRAF Interaction | Split-Luciferase Reporter | 42 | - | [1][3] |
| BI-2852 | KRAS(G12D) | ITC | - | 0.74 | [4] |
| MRTX1133 | KRAS(G12D) | Various | Potent inhibitor, specific values vary by assay | - | [5] |
| AMG 510 (Sotorasib) | KRAS(G12C) | Various | Potent inhibitor | - | |
| Adagrasib (MRTX849) | KRAS(G12C) | Various | Potent inhibitor | - |
Note: IC50 and KD values are highly dependent on the specific assay conditions.
Table 2: Cellular Activity of KRAS Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (μM) | Source |
| This compound | PANC-1 | G12D | Cell Proliferation | 4.4 | [2][3] |
| This compound | Panc 04.03 | G12D | Cell Proliferation | 4.7 | [2][3] |
| BI-2852 | NCI-H358 | KRAS mutant | pERK Inhibition | 5.8 (EC50) | [4] |
Note: The PANC-1 cell line is heterozygous for the KRAS G12D mutation (p.Gly12Asp)[6][7][8][9][10]. The Panc 04.03 cell line also harbors the KRAS G12D mutation[11][12][13][14].
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
SOS-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS protein, which is a critical step in its activation.
Principle: The assay monitors the change in fluorescence of a labeled GDP analog (e.g., BODIPY-GDP) bound to KRAS. The exchange of this fluorescent GDP for unlabeled GTP, catalyzed by the guanine nucleotide exchange factor SOS1, results in a decrease in fluorescence. Inhibitors of this process will slow down the rate of fluorescence decay.
General Protocol:
-
Recombinant KRAS protein is pre-loaded with a fluorescent GDP analog.
-
The inhibitor compound at various concentrations is incubated with the KRAS-GDP complex.
-
The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS (SOScat) and an excess of unlabeled GTP.
-
The fluorescence is monitored over time using a plate reader.
-
The rate of nucleotide exchange is calculated from the fluorescence decay curve, and IC50 values are determined by plotting the rate of exchange against the inhibitor concentration.[15][16][17][18][19]
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the binding affinity of a ligand (inhibitor) to a protein (KRAS).
Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the inhibitor is titrated into a solution containing the KRAS protein. The heat released or absorbed during binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
General Protocol:
-
Purified recombinant KRAS protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe. For this compound, a concentration of 800 μM was used with 21.5 μM of GDP-bound KRAS(G12D).[20][21][22]
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Cell Proliferation Assay (e.g., MTT/MTS Assay)
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines.
Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cancer cells (e.g., PANC-1, Panc 04.03) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).
-
After the treatment period, the tetrazolium salt solution is added to each well.
-
The plate is incubated for a few hours to allow for formazan formation.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[23][24][25][26]
Western Blotting for Downstream Signaling
This technique is used to measure the levels of specific proteins to determine if an inhibitor is blocking the KRAS signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific for the proteins of interest (e.g., phosphorylated ERK and AKT, which are downstream effectors of KRAS signaling).
General Protocol:
-
Cancer cells are treated with the inhibitor for a defined period.
-
The cells are lysed to extract the proteins.
-
Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.
-
The proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against pERK, total ERK, pAKT, and total AKT.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is detected to visualize the protein bands. The intensity of the bands for phosphorylated proteins is normalized to the total protein levels.[27][28]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating KRAS inhibitors.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating a KRAS inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellosaurus cell line PANC-1 (CVCL_0480) [cellosaurus.org]
- 9. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KRAS mutational subtype and copy number predict in vitro response of human pancreatic cancer cell lines to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellosaurus cell line Panc 04.03 (CVCL_1636) [cellosaurus.org]
- 13. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 14. Cellosaurus cell line Panc 04.03 MAP2K4(-/-) (CVCL_HE14) [cellosaurus.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. aurorabiolabs.com [aurorabiolabs.com]
- 17. Molecular assemblies of the catalytic domain of SOS with KRas and oncogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. youtube.com [youtube.com]
- 27. ERK kinase phosphorylates and destabilizes the tumor suppressor FBW7 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of TH-Z827: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of the KRAS(G12D) inhibitor, TH-Z827, emphasizing the need for adherence to institutional and regulatory standards.
The primary source for detailed disposal instructions for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS must be obtained directly from the supplier, such as MedChemExpress, as it is not publicly available. This document will contain specific information on the compound's hazards, handling, storage, and disposal.
In the absence of the specific SDS, and as a matter of general laboratory best practice, the following procedural guidance should be followed for the disposal of research compounds like this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn.
| PPE Category | Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat must be worn at all times. |
In the event of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce |
Essential Safety and Operational Guide for Handling TH-Z827
This document provides immediate safety, handling, and disposal information for TH-Z827, a mutant-selective KRAS(G12D) inhibitor.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental protocols.
Hazard Identification and Classification
According to the manufacturer's Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[3] However, standard laboratory chemical handling precautions should always be observed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when working with this compound to minimize exposure risk.[3]
| PPE Category | Recommended Equipment | Key Specifications |
| Eye Protection | Safety goggles with side-shields | Provides protection against splashes and airborne particles. |
| Hand Protection | Protective gloves | Chemically resistant gloves suitable for handling laboratory chemicals. |
| Skin and Body Protection | Impervious clothing | A standard lab coat or other protective garments to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Recommended when adequate ventilation is unavailable or if there is a risk of dust or aerosol formation. |
Safe Handling and Storage Protocols
Proper handling and storage are critical for both safety and maintaining the compound's stability.
Handling:
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the inhalation of dust or aerosols by working in a well-ventilated area, such as a chemical fume hood.[3]
-
Minimize the formation of dust and aerosols during handling.[3]
Storage: The stability of this compound is dependent on its form and storage temperature.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Keep the container tightly sealed in a cool, well-ventilated location, shielded from direct sunlight and sources of ignition.[3] For shipping purposes, storage at room temperature is permissible for up to two weeks.[3]
Emergency and First Aid Procedures
In the event of accidental exposure, follow these first aid measures immediately.[3]
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush the eyes with copious amounts of water, ensuring to lift the eyelids. If contact lenses are present, remove them. Seek prompt medical attention.[3] |
| Skin Contact | Thoroughly rinse the affected skin with water. Contaminated clothing and shoes should be removed. Consult a physician.[3] |
| Inhalation | Move the individual to an area with fresh air. If breathing is labored, administer cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance.[3] |
Disposal Plan
To prevent environmental contamination, this compound should not be disposed of in drains or allowed to enter water sources or the soil.[3] All waste material should be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste.
Experimental Protocol: SOS-Catalyzed Nucleotide Exchange Assay
This protocol outlines a method to measure the inhibitory activity of this compound on KRAS(G12D)-mediated nucleotide exchange.
Objective: To determine the IC50 of this compound on the inhibition of SOS-catalyzed nucleotide exchange on KRAS(G12D).
Materials:
-
This compound
-
Recombinant human KRAS(G12D) protein
-
Recombinant human SOS1 protein
-
Fluorescently labeled GDP analog (e.g., mant-GDP)
-
Non-fluorescent GTP
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Methodology:
-
Protein Loading: Incubate KRAS(G12D) protein with a molar excess of mant-GDP to allow for the formation of the fluorescent KRAS(G12D)-mant-GDP complex.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Assay Reaction:
-
In the 384-well plate, add the KRAS(G12D)-mant-GDP complex.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells and incubate.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.
-
-
Data Measurement: Monitor the decrease in fluorescence over time as the fluorescent mant-GDP is displaced by the non-fluorescent GTP. Measurements should be taken at appropriate excitation and emission wavelengths for mant-GDP (e.g., 360 nm excitation, 440 nm emission).
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each concentration of this compound. Plot the rate of reaction against the log of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Diagrams
Caption: Workflow for safe handling of this compound.
Caption: this compound inhibits KRAS(G12D) signaling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
